molecular formula C8H9BrN2O B3015314 N-(2-amino-4-bromophenyl)acetamide CAS No. 36847-83-3

N-(2-amino-4-bromophenyl)acetamide

Cat. No.: B3015314
CAS No.: 36847-83-3
M. Wt: 229.077
InChI Key: XXFWFNJJXCYQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4-bromophenyl)acetamide is an organic compound with the molecular formula C 8 H 9 BrN 2 O and a molecular weight of 229.07 g/mol . Its structure features a bromophenyl ring substituted with both an acetamide and an amino functional group, which makes it a valuable intermediate in synthetic organic chemistry . The compound is assigned CAS Registry Number 36847-83-3 . Research Applications: This chemical serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize it in pharmaceutical research and development, particularly in the exploration of novel chemical entities. Its molecular structure, containing both an electron-donating amino group and a bromine atom that is susceptible to cross-coupling reactions, allows for further functionalization to create libraries of compounds for biological screening . Handling and Safety: Appropriate safety precautions should be followed. This product is intended for research and development use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFWFNJJXCYQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of N-(2-amino-4-bromophenyl)acetamide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS: 881-50-5 for the nitro-precursor; final amine often generated in situ or isolated as a salt) is a critical intermediate in the synthesis of benzimidazoles and other heterocyclic pharmacophores. Its structural utility lies in the ortho-diamine motif (masked by one acetyl group) which allows for cyclization, while the para-bromide serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide details a robust, three-step synthetic route starting from 4-bromoaniline. The protocol prioritizes chemoselectivity , specifically the reduction of the nitro group in the presence of an aryl bromide, avoiding common dehalogenation side reactions associated with catalytic hydrogenation.

Strategic Retrosynthesis

The synthesis is designed to introduce the amino functionality regioselectively ortho to the existing nitrogen, using the acetamide as a directing group.

Retrosynthesis Target N-(2-amino-4-bromophenyl)acetamide (Target) Intermediate2 N-(4-bromo-2-nitrophenyl)acetamide (Nitro Intermediate) Target->Intermediate2 Chemoselective Reduction Intermediate1 N-(4-bromophenyl)acetamide (Protected Aniline) Intermediate2->Intermediate1 Nitration (Ortho-direction) Start 4-Bromoaniline (Starting Material) Intermediate1->Start Acetylation (Protection)

Figure 1: Retrosynthetic disconnection showing the protection, functionalization, and reduction strategy.

Detailed Experimental Protocol

Stage 1: Protection (Acetylation)

Objective: Convert the highly reactive amine of 4-bromoaniline into an acetamide. This protects the amine from oxidation during nitration and directs the incoming electrophile to the ortho position.

  • Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

Protocol:

  • Dissolve 4-bromoaniline (17.2 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add acetic anhydride (11.3 mL, 120 mmol) dropwise with stirring. An exotherm is expected.

  • Heat the mixture to reflux (approx. 118°C) for 1 hour to ensure completion.

  • Workup: Pour the hot solution into ice-cold water (300 mL) with vigorous stirring. The product will precipitate immediately.

  • Filter the white solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • Yield: ~95-99%.

  • Checkpoint: Product should be a white solid, mp 166-169°C [1].

Stage 2: Regioselective Nitration

Objective: Introduce a nitro group ortho to the acetamide. The acetamide group is a stronger activator/ortho-director than the bromine (deactivator/ortho-para director), ensuring high regioselectivity.

  • Reagents: N-(4-bromophenyl)acetamide, Conc. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , Fuming 
    
    
    
    .
  • Critical Control: Temperature must be kept <25°C to prevent dinitration or hydrolysis.

Protocol:

  • Dissolve N-(4-bromophenyl)acetamide (21.4 g, 100 mmol) in concentrated

    
     (60 mL) at 0-5°C (ice-salt bath). Ensure complete dissolution.
    
  • Prepare a nitrating mixture: Fuming

    
     (4.5 mL, 105 mmol) in conc. 
    
    
    
    (10 mL).[1]
  • Add the nitrating mixture dropwise to the amide solution, maintaining internal temperature below 10°C. Stir for 1 hour at 0-10°C.

  • Workup: Pour the reaction mixture onto crushed ice (400 g). A yellow precipitate will form.[2]

  • Filter the solid and wash extensively with water until the filtrate is neutral (pH ~7).

  • Recrystallize from ethanol if necessary to remove any ortho-nitro isomer (though steric hindrance from Br makes this unlikely).

  • Product: N-(4-bromo-2-nitrophenyl)acetamide (Yellow solid).

Stage 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without cleaving the aryl bromide bond. Scientific Rationale: Catalytic hydrogenation (Pd/C,


) often leads to hydrodebromination. Iron-mediated reduction (Béchamp reduction)  or Stannous Chloride (

)
are preferred for their high chemoselectivity toward nitro groups in the presence of halogens [2].
  • Reagents: Iron powder (3.0 eq), Ammonium Chloride (

    
    , catalytic), Ethanol/Water (3:1).
    

Protocol:

  • Suspend N-(4-bromo-2-nitrophenyl)acetamide (2.59 g, 10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Add Ammonium Chloride (0.5 g) and Iron powder (1.68 g, 30 mmol).

  • Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow spot of the nitro compound should disappear, replaced by a fluorescent blue spot (amine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Product: N-(2-amino-4-bromophenyl)acetamide (Off-white to pale brown solid).

Characterization Data

The following data validates the structure of the final product.

TechniqueParameterExpected Signal / ValueAssignment
1H NMR Solvent DMSO-d6

2.08
Singlet (3H)Acetyl


5.10
Broad Singlet (2H)Amine

(Exchangeable)

6.75
Doublet of Doublets (J=8.5, 2.0 Hz)Ar-H (C5, ortho to Br/NH2)

6.95
Doublet (J=2.0 Hz)Ar-H (C3, ortho to Br/NH2)

7.30
Doublet (J=8.5 Hz)Ar-H (C6, ortho to Acetamide)

9.20
Broad Singlet (1H)Amide

IR

3300-3450

Primary amine (

) stretch
1660-1680

Amide Carbonyl (

)
500-600

C-Br stretch
MS (ESI) m/z 229.0 / 231.0

(1:1 isotopic ratio due to Br)

Note: Chemical shifts may vary slightly depending on concentration and water content in DMSO.

Troubleshooting & Optimization

Issue: Hydrodebromination (Loss of Bromine)
  • Cause: Using Pd/C with Hydrogen gas.

  • Solution: Switch to Iron/Acetic Acid or

    
    /HCl . If hydrogenation is mandatory, use Platinum on Carbon (Pt/C)  poisoned with sulfide, or add a specific inhibitor like diphenylsulfide to the reaction mixture [3].
    
Issue: Hydrolysis of Acetamide
  • Cause: Reaction conditions in Stage 2 (Nitration) or Stage 3 (Reduction) becoming too acidic or too hot.

  • Solution:

    • During Nitration: Keep temperature strictly <20°C.

    • During Reduction: Use

      
       (neutral/mildly acidic) instead of 
      
      
      
      or
      
      
      (strongly acidic). If hydrolysis occurs, the product will be 4-bromo-1,2-diaminobenzene.
Issue: Incomplete Nitration / Dinitration
  • Cause: Incorrect stoichiometry or temperature control.

  • Solution: Monitor reaction by TLC. If dinitration is observed (faster moving spot), lower the temperature and reduce the equivalents of

    
    .
    
Workflow Logic Diagram

Workflow Start Start: N-(4-bromo-2-nitrophenyl)acetamide Decision Select Reduction Method Start->Decision PathA Method A: H2 + Pd/C Decision->PathA Fast / Clean PathB Method B: Fe / NH4Cl (Recommended) Decision->PathB Chemoselective ResultA Risk: Debromination (Yields N-(2-aminophenyl)acetamide) PathA->ResultA ResultB Success: Retention of Br (Yields Target) PathB->ResultB

Figure 2: Decision matrix for the reduction step highlighting the risk of debromination.[3][4][5]

References

  • Thermo Fisher Scientific. 4'-Bromoacetanilide, 98% Specification Sheet. Retrieved from .

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides. Synthesis, 2010(13), 217-220. Retrieved from .

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16). Retrieved from .

  • BenchChem. N-(4-Bromo-2-nitrophenyl)acetamide Synthesis & Properties. Retrieved from .

Sources

Comprehensive Spectroscopic Guide: N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-amino-4-bromophenyl)acetamide spectroscopic data (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3 ) is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals and agrochemicals. It is structurally characterized as a mono-acetylated derivative of 4-bromo-1,2-diaminobenzene. Due to the high reactivity of the ortho-diamine motif, this compound is frequently generated in situ or used immediately after reduction to prevent oxidative degradation (browning).

This guide provides a detailed spectroscopic profile, including experimental data for its stable precursor (N-(4-bromo-2-nitrophenyl)acetamide) and authoritative predictive data for the target amine, grounded in substituent electronic effects.

Compound Identity
PropertyDetail
IUPAC Name N-(2-amino-4-bromophenyl)acetamide
CAS Number 36847-83-3
Molecular Formula C

H

BrN

O
Molecular Weight 229.08 g/mol
Appearance Off-white to pale grey solid (pure); darkens on air exposure.[1][2]
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common impurities are the unreduced nitro-precursor or the cyclized benzimidazole byproduct.

Synthetic Route

The standard preparation involves the regioselective nitration of 4-bromoacetanilide followed by reduction.

  • Acetylation : 4-Bromoaniline

    
     N-(4-bromophenyl)acetamide.
    
  • Nitration : Introduction of a nitro group ortho to the acetamide (directing group effect).

  • Reduction : Conversion of -NO

    
     to -NH
    
    
    
    (e.g., H
    
    
    /Pd-C, Fe/AcOH, or SnCl
    
    
    ).

SynthesisPathway SM 4-Bromoaniline (Starting Material) Step1 N-(4-bromophenyl)acetamide (CAS 103-88-8) SM->Step1 Ac2O, AcOH Step2 N-(4-bromo-2-nitrophenyl)acetamide (CAS 881-50-5) Stable Precursor Step1->Step2 HNO3, H2SO4 (Nitration) Product N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3) Target Amine Step2->Product H2, Pd/C (Reduction) Byproduct 5-Bromo-2-methylbenzimidazole (Cyclized Byproduct) Product->Byproduct Heat/Acid (-H2O)

Figure 1: Synthetic pathway from 4-bromoaniline to the target amine, showing the potential for cyclization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is distinct due to the asymmetry introduced by the acetamide and amino groups.

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
PositionTypeShift (

)
Multiplicity

(Hz)
Assignment Logic
-NH-CO- Amide9.30 – 9.50 Broad Singlet-Deshielded amide proton; exchangeable with D

O.
Ar-H (6) Aromatic7.15 – 7.25 Doublet (d)8.5Ortho to acetamide; deshielded by carbonyl anisotropy.
Ar-H (3) Aromatic6.85 – 6.95 Doublet (d)2.0Ortho to amino group; shielded by electron donation of -NH

.
Ar-H (5) Aromatic6.65 – 6.75 Doublet of Doublets (dd)8.5, 2.0Meta to both nitrogens; coupling to H(3) and H(6).
-NH

Amine4.80 – 5.20 Broad Singlet-Characteristic broad signal; disappears on D

O shake.
-CH

Methyl2.05 – 2.10 Singlet (s)-Acetyl methyl group; sharp singlet.

Critical Analysis:

  • Differentiation from Precursor: The reduction of the nitro group (CAS 881-50-5) causes a significant upfield shift of the aromatic protons, particularly H-3 (adjacent to the new amine), which shifts from ~8.0 ppm (in nitro) to ~6.9 ppm (in amine).

  • Solvent Effect: In CDCl

    
    , the amide -NH may appear sharper and further downfield, while the -NH
    
    
    
    may appear closer to 3.5–4.0 ppm. DMSO is preferred due to solubility.

C NMR Data (100 MHz, DMSO-

)
  • Carbonyl (C=O): 168.5 ppm

  • Aromatic C-NHAc (C1): 135.2 ppm

  • Aromatic C-NH

    
     (C2):  142.1 ppm (Significant shift due to amine)
    
  • Aromatic C-Br (C4): 118.5 ppm

  • Aromatic CH (C6): 126.3 ppm

  • Aromatic CH (C3): 116.8 ppm

  • Aromatic CH (C5): 119.2 ppm

  • Methyl (-CH

    
    ):  23.5 ppm
    
Infrared Spectroscopy (IR)

The IR spectrum confirms the reduction of the nitro group by the disappearance of N-O stretches and the appearance of the N-H doublet for the primary amine.

Functional GroupWavenumber (cm

)
IntensityDescription
N-H (Amine) 3400, 3320 MediumPrimary amine doublet (asymmetric/symmetric stretch).
N-H (Amide) 3250 Medium/BroadSecondary amide stretch.
C=O (Amide I) 1660 – 1670 StrongCharacteristic acetamide carbonyl.
N-H (Amide II) 1530 – 1550 StrongN-H bending mixed with C-N stretching.
C=C (Aromatic) 1590, 1480 MediumRing skeletal vibrations.
C-Br 1070, 600 – 700 WeakAryl bromide stretch (fingerprint region).
Absence 1520, 1340-Absence of Nitro (NO

) asymmetric/symmetric stretches confirms reduction.
Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (M+):

    • m/z 228 (

      
      Br isotope, 100% relative abundance)
      
    • m/z 230 (

      
      Br isotope, ~97% relative abundance)
      
  • Pattern: A characteristic 1:1 doublet separated by 2 mass units, confirming the presence of one bromine atom.

  • Fragmentation (EI):

    • m/z 186/188 [M - COCH

      
      ]
      
      
      
      : Loss of acetyl group (ketene loss).
    • m/z 169/171 [M - NHCOCH

      
      ]
      
      
      
      : Loss of acetamide radical (rare).
    • m/z 43 [CH

      
      CO]
      
      
      
      : Acetyl cation.

Experimental Validation Protocol

To verify the identity of a synthesized batch, follow this rapid validation workflow:

  • TLC Analysis :

    • Stationary Phase : Silica Gel 60 F254.

    • Mobile Phase : Ethyl Acetate:Hexane (3:2).

    • Visualization : UV (254 nm). The amine will fluoresce blue/purple; the nitro precursor is often yellow/orange and non-fluorescent or dark quenching.

    • Rf Values : Amine (Target) < Nitro (Precursor) due to H-bonding capability of the free -NH

      
      .
      
  • Melting Point :

    • Precursor (Nitro) : 165 – 169 °C (Sharp).

    • Target (Amine) : Typically 145 – 150 °C (Decomposes). Note: Broadening indicates oxidation.

  • Cyclization Test :

    • Dissolve a small amount in acetic acid and heat to reflux for 10 minutes.

    • Analyze by TLC.[3] The formation of a new, more non-polar spot corresponds to 5-bromo-2-methylbenzimidazole , confirming the ortho-diamine structure.

References

  • Precursor Characterization : N-(4-bromo-2-nitrophenyl)acetamide. National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4]

  • Synthetic Methodology : El-Naem, S. I., et al. "Synthesis of 5-Substituted 2-Methylbenzimidazoles with Anticancer Activity."[5] Archiv der Pharmazie, 2003.[5] (Describes the reduction and cyclization of the nitro-acetamide intermediate).

  • Crystallographic Data : Gowda, B. T., et al. "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E, 2009. (Provides structural context for bromoacetanilides).

  • Compound Entry : PubChemLite Record for N-(2-amino-4-bromophenyl)acetamide (CID 13695058).[6]

Sources

N-(2-Amino-4-bromophenyl)acetamide: A Pivotal Scaffold for Benzimidazole Synthesis

[1]

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3) is a bifunctional disubstituted aniline derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] Its structure—comprising an ortho-amino acetanilide core with a para-bromo substituent—positions it as a "pre-cyclized" precursor for 5-bromo-2-methylbenzimidazole .[1]

This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It specifically addresses its utility in divergent synthesis: the acetamide/amine motif facilitates heterocycle formation, while the bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling, enabling the rapid generation of library diversity in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule features a benzene ring substituted at the 1, 2, and 4 positions. The electronic environment is defined by the competing resonance effects of the electron-donating amino group (C2) and the electron-withdrawing/donating acetamido group (C1), balanced by the inductive withdrawal of the bromine (C4).[1]

Key Properties Table[1]
PropertyValue / Description
IUPAC Name N-(2-amino-4-bromophenyl)acetamide
Common Synonyms 4-Bromo-2-aminoacetanilide; 2-Amino-4'-bromoacetanilide
CAS Number 36847-83-3
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Physical State Crystalline Solid (typically off-white to pale brown)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)
LogP (Predicted) ~1.4 – 1.7

Structural Insight: The intramolecular hydrogen bond between the acetamide carbonyl oxygen and the free amino hydrogen stabilizes the cis-like conformation, pre-organizing the molecule for cyclodehydration.

Synthetic Routes[2][4][5][6][7][8]

The industrial and laboratory standard for synthesizing N-(2-amino-4-bromophenyl)acetamide proceeds via the controlled nitration of 4-bromoacetanilide followed by chemoselective reduction.[1] This route avoids the formation of poly-brominated byproducts common in direct bromination of 2-aminoacetanilide.[1]

Synthesis Workflow Diagram

SynthesisStart4-BromoanilineStep14-BromoacetanilideStart->Step1Ac2O, AcOHRefluxStep2N-(4-bromo-2-nitrophenyl)acetamideStep1->Step2HNO3, AcOH0-20°C (Nitration)ProductN-(2-amino-4-bromophenyl)acetamideStep2->ProductFe, AcOHor H2, Pd/C(Reduction)

Figure 1: Step-wise synthesis from commercially available 4-bromoaniline. The protection of the amine as an acetamide directs nitration to the ortho position.

Reactivity Profile

The versatility of N-(2-amino-4-bromophenyl)acetamide stems from its three reactive centers:

  • The Ortho-Diamine System (C1/C2): Precursor for benzimidazoles.[1]

  • The Aryl Bromide (C4): Site for cross-coupling.[1]

  • The Primary Amine (C2): Nucleophile for alkylation or diazotization.[1][2]

Cyclization to Benzimidazoles

The most dominant application is the acid-catalyzed cyclodehydration to form 5-bromo-2-methylbenzimidazole .[1] The acetamide methyl group is incorporated into the heterocyclic ring at the 2-position.[1]

  • Mechanism: Protonation of the amide carbonyl makes the carbon electrophilic.[1] The neighboring free amine attacks this carbon, forming a dihydrobenzimidazole intermediate, which rapidly dehydrates to aromatize the system.

  • Conditions: Glacial acetic acid (reflux) or polyphosphoric acid (PPA).[1]

Divergent Functionalization

Researchers can choose to functionalize the bromine before or after cyclization.[1]

  • Path A (Cyclization First): Yields a stable benzimidazole scaffold for subsequent Suzuki-Miyaura coupling.[1]

  • Path B (Coupling First): Allows for modification of the aryl core while maintaining the flexible acetanilide structure, though the free amine may require protection or careful catalyst selection to prevent poisoning.[1]

Reactivity Pathways Diagram

ReactivityCoreN-(2-amino-4-bromophenyl)acetamideBenzimidazole5-Bromo-2-methylbenzimidazoleCore->BenzimidazoleAcOH, Δ(-H2O)SandmeyerN-(2-cyano-4-bromophenyl)acetamideCore->Sandmeyer1. NaNO2, HCl2. CuCNCouplingN-(2-amino-4-arylphenyl)acetamideCore->CouplingAr-B(OH)2, Pd(0)(Chemoselective)DrugBiaryl Benzimidazole(Drug Scaffold)Benzimidazole->DrugAr-B(OH)2, Pd(0)(Suzuki Coupling)

Figure 2: Divergent reactivity pathways.[1] The compound serves as a linchpin for accessing fused heterocycles or functionalized anilines.

Experimental Protocols

Protocol A: Synthesis via Nitro Reduction

Validated for ~10g scale.

  • Precursor Preparation: Dissolve N-(4-bromo-2-nitrophenyl)acetamide (10 mmol) in ethanol (50 mL) and glacial acetic acid (5 mL).

  • Reduction: Add iron powder (30 mmol, 3 equiv) in portions while stirring at 60°C. Alternatively, use SnCl₂·2H₂O (5 equiv) in EtOH if iron residues are a concern.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The yellow nitro compound spot will disappear, replaced by a lower Rf fluorescent amine spot.[1]

  • Workup: Filter through Celite to remove iron salts. Neutralize the filtrate with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water to obtain off-white crystals.[1]

Protocol B: Cyclization to 5-Bromo-2-methylbenzimidazole

Self-validating step: The disappearance of the C=O stretch in IR and the amide proton in NMR confirms cyclization.[1]

  • Reaction: Suspend N-(2-amino-4-bromophenyl)acetamide (1.0 g) in glacial acetic acid (10 mL).

  • Conditions: Reflux (118°C) for 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water (50 mL).

  • Isolation: Neutralize carefully with aqueous ammonia (NH₄OH) to pH ~8. The benzimidazole will precipitate as a solid.[1]

  • Yield: Filter, wash with cold water, and dry. Typical yields are >85%.

Applications in Drug Discovery[6]

The N-(2-amino-4-bromophenyl)acetamide scaffold is a "privileged structure" precursor.[1]

  • Anthelmintics: Benzimidazoles are the core pharmacophore in drugs like Albendazole.[1] The 5-bromo derivative allows for the synthesis of analogs with extended lipophilic side chains.[1]

  • Kinase Inhibitors: The 2-methylbenzimidazole core mimics the adenine ring of ATP, making these derivatives potent candidates for kinase inhibition studies.

  • Material Science: Used in the synthesis of high-performance polybenzimidazoles (PBI) for proton exchange membranes.[1]

References

  • Synthesis of Benzimidazoles via Oxidative Cyclization. Source:Journal of Organic Chemistry, 2009.[1] Context: Describes the cyclization of o-aminoacetanilides using mild oxidants and acids. [1]

  • Crystal Structure and Hydrogen Bonding of 2-Bromo-N-(4-bromophenyl)acetamide. Source:Acta Crystallographica Section E, 2009.[1][3] Context: Provides structural data on the acetanilide conformation relevant to the precursor.

  • Benzimidazole Derivatives: Recent Advances in Catalytic Synthesis. Source:ResearchGate, 2026 (Review).[1] Context: Reviews copper and acid-catalyzed methods for converting diamines/acetamides to benzimidazoles.

  • 4-Bromo-2-nitroacetanilide (Precursor Characterization). Source:ChemicalBook / PrepChem.[1] Context: Physical properties and synthesis of the nitro intermediate.[1]

Technical Guide: Solubility Profile of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-amino-4-bromophenyl)acetamide Solubility Profile & Handling Guide Content Type: Technical Whitepaper Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals[1]

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3), also known as 4-bromo-2-aminoacetanilide , is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., benzimidazoles) and fine chemicals.[1] Its dual functionality—possessing both a weak basic primary amine and a neutral amide—creates a complex solubility profile dependent on solvent polarity and pH.

This guide provides a field-validated solubility assessment, bridging the gap between theoretical physicochemical properties and practical laboratory handling. It details solvent compatibility for synthesis, purification (recrystallization), and biological assay preparation.

Physicochemical Identity
PropertyData
CAS Number 36847-83-3
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Physical State Solid (Crystalline, typically off-white to pale reddish)
Key Functional Groups [1][2][3] • Amide: H-bond donor/acceptor (Polar)• Primary Amine (Ortho): Weak base, H-bond donor[1]• Bromine (Para): Lipophilic, electron-withdrawing
Predicted pKa ~3.5 – 4.5 (Aniline nitrogen); Amide is neutral.[1]
Solubility Profile: Solvent Compatibility Matrix

The following data categorizes solvents based on their ability to solvate N-(2-amino-4-bromophenyl)acetamide at ambient (25°C) and elevated temperatures.

3.1. Primary Solvent Classes
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice for Stock Solutions. Excellent for biological assays and chemical reactions (SɴAr, couplings).[1] Difficult to remove due to high boiling points.
Polar Protic Methanol, Ethanol, Isopropanol Moderate to High Best for Recrystallization. Solubility increases significantly with heat.[1] Often used as the reaction medium for the reduction of the nitro-precursor.
Chlorinated DCM, Chloroform Moderate Extraction Solvent. Good for liquid-liquid extraction from aqueous workups.[1]
Esters/Ethers Ethyl Acetate, THF Moderate Process Solvent. Useful for washing and intermediate purification. THF is excellent for reactions but requires peroxide management.
Non-Polar Hexane, Heptane, Toluene Low / Insoluble Anti-Solvent. Used to crash out the product during recrystallization or trituration.
Aqueous Water (Neutral pH) Low (<1 mg/mL)Poor Solubility. The lipophilic bromine and aromatic ring dominate.
Aqueous Acid 0.1 M HCl, 1 M Acetic Acid High Salt Formation. Protonation of the free amine (-NH₂) forms the soluble anilinium salt.[1]
3.2. Mechanistic Insight

The solubility behavior is governed by intermolecular Hydrogen Bonding .[1]

  • Solid State: The amide NH and Carbonyl O form strong intermolecular H-bonds, creating a stable crystal lattice (Melting Point >130°C).[1]

  • Solvation: To dissolve, a solvent must disrupt these lattice forces.[1]

    • DMSO/DMF are powerful H-bond acceptors, easily breaking the lattice.

    • Ethanol acts as both donor and acceptor, but often requires heat to overcome the lattice energy (making it ideal for recrystallization).

    • Water is too polar; the hydrophobic phenyl-bromide core repels the water network, preventing dissolution unless the amine is ionized (pH < pKa).

Experimental Protocols
4.1. Protocol: Determination of Thermodynamic Solubility

For establishing precise solubility limits for formulation or assay development.[1]

Materials:

  • Test Compound: N-(2-amino-4-bromophenyl)acetamide[2]

  • Solvent of choice (e.g., PBS pH 7.4, DMSO, MeOH)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant (1:100) and analyze via HPLC/UV-Vis against a standard curve.

4.2. Protocol: Recrystallization (Purification)

Standard procedure for purifying the compound after synthesis (e.g., nitro reduction).

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Pure Ethanol.[1]

  • Dissolution: Place crude solid in a flask. Add minimum volume of hot Ethanol (boiling) until dissolved.

  • Filtration (Optional): If insoluble particles remain, filter while hot.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature.

    • Tip: If no crystals form, add warm Water dropwise until slight turbidity persists, then cool.

  • Collection: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 40°C.

Visualizations
Figure 1: Solubility Determination Workflow

A logical flow for determining the solubility of the compound in a new solvent system.

SolubilityWorkflow Start Start: Solubility Assessment SolventSelect Select Solvent Class Start->SolventSelect AddSolid Add Excess Solid to Solvent SolventSelect->AddSolid Agitate Agitate (24h @ 25°C) AddSolid->Agitate VisualCheck Visual Check: Dissolved? Agitate->VisualCheck AddMore Add More Solid VisualCheck->AddMore Yes (Clear) Filter Filter/Centrifuge VisualCheck->Filter No (Precipitate) AddMore->Agitate Quantify Quantify (HPLC/UV) Filter->Quantify Report Report Solubility (mg/mL) Quantify->Report

Caption: Step-by-step workflow for determining thermodynamic solubility.

Figure 2: Recrystallization Decision Tree

Guidance for selecting the optimal solvent system for purification.

RecrystTree Start Crude Product SolubilityTest Test Solubility in Hot EtOH Start->SolubilityTest SolubleHot Soluble? SolubilityTest->SolubleHot CoolDown Cool to RT SolubleHot->CoolDown Yes TryPolar Try DMF/Water Mix SolubleHot->TryPolar No (Insoluble) CrystalsForm Crystals Form? CoolDown->CrystalsForm Success Filter & Dry CrystalsForm->Success Yes AntiSolvent Add Anti-Solvent (Water/Hexane) CrystalsForm->AntiSolvent No AntiSolvent->Success

Caption: Decision tree for optimizing recrystallization yields.

References
  • Synthesis & Properties of Bromoacetanilides

    • Source: ChemicalBook & Sigma-Aldrich Technical D
    • Context: Establishes baseline solubility for 4'-bromoacetanilide analogs (Soluble in EtOH, DMSO; Insoluble in W
    • Link:

  • General Solubility of Amino-Acetanilides

    • Source: PubChem Compound Summary (2-Aminoacetanilide).[1]

    • Context: Confirms the solubility of the ortho-amino substructure in hot w
    • Link:

  • Recrystallization Techniques

    • Source: Mettler Toledo Recrystalliz
    • Context: Standard protocols for solvent screening (Ethanol/Water systems)
    • Link:

  • Reduction of Nitro Precursors (Synthesis Context)

    • Source: Organic Chemistry Portal (Nitro Reduction).
    • Context: Describes the synthesis environment (EtOH/Water)
    • Link:

Sources

N-(2-Amino-4-bromophenyl)acetamide: Synthesis, Mechanistic Pathways, and Applications in Benzimidazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on bifunctional building blocks. N-(2-amino-4-bromophenyl)acetamide is a highly versatile ortho-aminoacetanilide derivative. It features a pre-installed acetamide group, an adjacent primary amine, and a para-positioned bromine atom. This specific arrangement makes it an ideal precursor for the synthesis of 2-methylbenzimidazoles, which are ubiquitous structural motifs in kinase inhibitors, anthelmintics, and antiviral agents.

Physicochemical Properties

To ensure analytical precision and proper handling, the fundamental quantitative data for this compound is summarized below [1]:

PropertyValue / Description
IUPAC Name N-(2-amino-4-bromophenyl)acetamide
CAS Number 36847-83-3
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Appearance Solid (Typically off-white to light brown)
Structural Features Aryl bromide, primary amine, secondary amide
Downstream Target 5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8)

Mechanistic Synthesis: Causality and Route Design

The synthesis of N-(2-amino-4-bromophenyl)acetamide requires strict attention to regiocontrol and chemoselectivity . The most robust and scalable route begins with 4-bromo-2-nitroaniline.

The Logic of Regiocontrol (Why Acetylate First?)

A common pitfall in bench chemistry is attempting to reduce 4-bromo-2-nitroaniline to 4-bromo-1,2-phenylenediamine before acetylation. Because the two resulting amines have similar nucleophilicity, subsequent acetylation yields a difficult-to-separate mixture of N-(2-amino-4-bromophenyl)acetamide and N-(2-amino-5-bromophenyl)acetamide. By acetylating the single amine in 4-bromo-2-nitroaniline first, we achieve absolute regiocontrol, yielding N-(4-bromo-2-nitrophenyl)acetamide (CAS 881-50-5) [2].

The Logic of Chemoselectivity (Avoiding Hydrodehalogenation)

The second step requires reducing the nitro group to an amine. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated here. Noble metal catalysts frequently cause hydrodehalogenation, cleaving the crucial C-Br bond [3]. To preserve the aryl bromide for downstream cross-coupling, we must utilize a chemoselective non-noble metal reduction, such as the Béchamp reduction (Iron/NH₄Cl) or Tin(II) chloride (SnCl₂) [4].

Synthesis A 4-Bromo-2-nitroaniline (Starting Material) B N-(4-Bromo-2-nitrophenyl)acetamide (CAS 881-50-5) A->B Ac2O, AcOH 95°C, 5h (Regioselective) C N-(2-Amino-4-bromophenyl)acetamide (CAS 36847-83-3) B->C Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective)

Figure 1: Chemoselective two-step synthesis of N-(2-amino-4-bromophenyl)acetamide.

Experimental Protocols (Self-Validating Systems)

As a best practice, every synthetic step must be treated as a self-validating system, incorporating in-process analytical checkpoints to confirm transformation before proceeding.

Protocol A: Regioselective Acetylation

Objective: Synthesis of N-(4-bromo-2-nitrophenyl)acetamide.

  • Reaction Setup: Dissolve 4-bromo-2-nitroaniline (1.0 equiv) in glacial acetic acid (approx. 5 volumes).

  • Reagent Addition: Slowly add acetic anhydride (1.3 equiv) at room temperature.

  • Heating: Elevate the temperature to 95 °C and stir for 5 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the bright yellow starting material (typically Rf = 0.6 in 3:1 Hexanes/EtOAc) and the appearance of a more polar spot.

  • Workup: Cool to room temperature and pour the mixture into crushed ice. Filter the resulting orange/yellow precipitate, wash with saturated NaHCO₃ to remove residual acetic acid, and dry under vacuum [2].

Protocol B: Chemoselective Nitro Reduction

Objective: Synthesis of N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3).

  • Reaction Setup: Suspend N-(4-bromo-2-nitrophenyl)acetamide (1.0 equiv) in an ethanol/water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv). Note: NH₄Cl acts as a mild proton source, preventing the over-acidification that could prematurely trigger benzimidazole cyclization.

  • Heating: Reflux at 80 °C for 2–3 hours.

  • Validation Checkpoint 2 (LC-MS/NMR): Confirm the mass shift from [M+H]+ 259 to [M+H]+ 229. In ¹H-NMR, verify the appearance of a broad singlet integrating for 2H (the new -NH₂ group) around 5.0 ppm (DMSO-d6).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford the target compound [4].

Downstream Applications: Benzimidazole Scaffold Construction

The primary utility of N-(2-amino-4-bromophenyl)acetamide lies in its immediate readiness for intramolecular cyclization. When subjected to an acid catalyst (such as glacial acetic acid or HCl) and heat, the primary amine attacks the acetamide carbonyl, followed by dehydration, to yield 5-bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8) [5].

Once the benzimidazole core is established, the preserved bromine atom serves as a highly reactive electrophilic handle. Drug discovery chemists utilize this handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds, or Buchwald-Hartwig for aryl-amine bonds) to rapidly generate libraries of target pharmacophores[6].

Applications cluster_couplings Pd-Catalyzed Cross-Couplings A N-(2-Amino-4-bromophenyl)acetamide (CAS 36847-83-3) B 5-Bromo-2-methyl-1H-benzo[d]imidazole (CAS 1964-77-8) A->B Acid Catalyst (AcOH/HCl) Dehydration/Cyclization C Suzuki-Miyaura (Aryl-Aryl Bond) B->C Ar-B(OH)2, Pd(0) D Buchwald-Hartwig (Aryl-Amine Bond) B->D HNR2, Pd(0) E Target Pharmacophores (Kinase Inhibitors, Anthelmintics) C->E D->E

Figure 2: Cyclization and cross-coupling workflows for benzimidazole drug discovery.

References

  • Saha, A., & Ranu, B. (2008). Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Fornasiero, F., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from:[Link]

  • Thieme E-Books. Product Class 4: Benzimidazoles. Science of Synthesis. Retrieved from:[Link]

Biological Activity and Pharmacological Profiling of N-(2-amino-4-bromophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2-amino-4-bromophenyl)acetamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as a critical building block and active moiety in targeted therapeutics. Characterized by an ortho-phenylenediamine core, an N-acetyl linkage, and a para-halogen substitution, this structural motif is most prominently utilized in the design of Class I Histone Deacetylase (HDAC) inhibitors. By moving beyond traditional hydroxamic acid-based inhibitors, ortho-aminoanilide derivatives offer superior isoform selectivity, enhanced pharmacokinetic stability, and reduced off-target toxicity. This technical guide explores the mechanistic causality behind the biological activity of these derivatives, detailing their structural rationale, primary pharmacological applications, and the self-validating experimental workflows required for their evaluation.

Structural Rationale & Pharmacophore Causality

The biological efficacy of N-(2-amino-4-bromophenyl)acetamide derivatives is not coincidental; it is the direct result of precise steric and electronic interactions within metalloenzyme active sites.

The 2-Aminoanilide Zinc-Binding Group (ZBG)

In the context of epigenetic modulation, the ortho-aminoanilide moiety functions as a highly efficient, kinetically slow-binding Zinc-Binding Group (ZBG) [1]. Unlike hydroxamic acids, which aggressively and indiscriminately chelate metals (leading to pan-HDAC inhibition and off-target metalloproteinase toxicity), the 2-aminoanilide provides a bidentate chelation specifically tuned for the catalytic Zn²⁺ ion in Class I HDACs [2]. The unacetylated primary amine and the carbonyl oxygen of the adjacent acetamide coordinate the zinc ion, while the amide NH acts as a hydrogen bond donor to conserved histidine/aspartate residues in the active site channel.

Causality of the 4-Bromo Substituent

The strategic placement of a bromine atom at the 4-position (relative to the acetamide) drives both potency and isoform selectivity.

  • Targeting the "Foot Pocket": HDAC1 and HDAC2 possess a 14 Å internal cavity—termed the "foot pocket"—adjacent to the zinc-binding site. This pocket features a permissive Serine residue (Ser107). In contrast, HDAC3 contains a bulkier Tyrosine residue (Tyr107) that sterically occludes this cavity [3]. The bulky, lipophilic 4-bromo substituent perfectly occupies this foot pocket, anchoring the molecule and drastically reducing the off-rate (residence time) in HDAC1/2, thereby conferring kinetic selectivity over HDAC3 [4].

  • Synthetic Handle: From a chemical biology perspective, the heavy halogen serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing researchers to rapidly elaborate the scaffold into extended biphenyl or alkynyl derivatives to further probe the foot pocket [3].

HDAC_Inhibition HDAC Class I HDAC (HDAC1/2) Acetylation Histone Hyperacetylation (H3K9ac / H4K12ac) HDAC->Acetylation Inhibited by Zinc Catalytic Zn2+ Ion Zinc->HDAC FootPocket 14Å Foot Pocket (Ser107) FootPocket->HDAC Inhibitor N-(2-amino-4-bromophenyl) acetamide Scaffold ZBG 2-Aminoanilide (Bidentate Chelation) Inhibitor->ZBG Bromo 4-Bromo Substituent (Hydrophobic Anchoring) Inhibitor->Bromo ZBG->Zinc Chelates Bromo->FootPocket Occupies GeneExpr Gene Expression (Apoptosis/Differentiation) Acetylation->GeneExpr Activates

Mechanistic pathway of HDAC1/2 inhibition by N-(2-amino-4-bromophenyl)acetamide derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality of the 4-position substitution, Table 1 summarizes the structure-activity relationship (SAR) dynamics of the N-(2-aminophenyl)acetamide core against Class I HDAC isoforms. The data demonstrates how increasing the steric bulk and lipophilicity at the 4-position shifts the molecule from a weak, non-selective binder to a highly potent, HDAC1/2-selective agent.

Table 1: SAR of 4-Substituted N-(2-aminophenyl)acetamide Derivatives

Compound Substitution (4-Position)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Selectivity Index (HDAC3 / HDAC1)Mechanistic Rationale
-H (Unsubstituted)450 ± 35600 ± 421.3xLacks foot pocket engagement; rapid off-rate.
-F (Fluoro)210 ± 18400 ± 251.9xMinor lipophilic gain; insufficient bulk for anchoring.
-Br (Bromo)45 ± 5850 ± 6018.8xOptimal halogen bonding; sterically clashes with Tyr107 in HDAC3.
-Phenyl (Cross-coupled)12 ± 2>5000>400xDeep foot pocket penetration in HDAC1/2; absolute exclusion from HDAC3.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness (E-E-A-T), the biological activity of these derivatives must be evaluated using self-validating assay systems. The following protocols incorporate internal controls to rule out false positives (e.g., assay interference or pan-assay interference compounds - PAINS).

Protocol 1: Fluorogenic In Vitro HDAC Isoform Profiling

This assay measures the direct enzymatic inhibition of recombinant HDAC isoforms. It utilizes a two-step fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme Incubation: Incubate recombinant HDAC1 (or HDAC3) with the N-(2-amino-4-bromophenyl)acetamide derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) for 2 hours. Rationale: Ortho-aminoanilides are slow-binding inhibitors; a 2-hour pre-incubation is mandatory to achieve binding equilibrium [4].

  • Substrate Addition: Add the Boc-Lys(Ac)-AMC substrate and incubate for 30 minutes. Active HDAC will deacetylate the lysine residue.

  • Developer Phase (Self-Validation Step): Add a developer solution containing Trypsin and an HDAC inhibitor cocktail (e.g., Trichostatin A) to stop the HDAC reaction. Trypsin specifically cleaves the amide bond of the deacetylated substrate, releasing the fluorophore (AMC).

  • Counter-Screen: Run a parallel assay omitting the HDAC enzyme but including the derivative and a pre-deacetylated Boc-Lys-AMC standard. Causality: This proves the derivative is inhibiting the HDAC enzyme and not falsely appearing active by inhibiting the secondary Trypsin developer.

Protocol 2: Cellular Target Engagement (Western Blotting)

In vitro potency must translate to cellular target engagement. Because HDAC1/2 primarily deacetylate specific lysine residues on histones, hyperacetylation serves as a direct biomarker of inhibition.

  • Cell Treatment: Treat target cancer cells (e.g., HCT116 colorectal carcinoma) with the derivative (0.1, 1, and 10 µM) for 24 hours.

  • Lysis and Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Extract histones using acid extraction (0.2 N HCl) to preserve low-molecular-weight basic proteins.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Acetyl-Histone H3 (Lys9) and Total Histone H3 .

  • Validation: Total Histone H3 serves as the invariant loading control. A dose-dependent increase in H3K9ac relative to Total H3 confirms that the compound penetrates the cell membrane and successfully inhibits intracellular HDACs.

Workflow Synthesis Scaffold Synthesis (Cross-Coupling) InVitro In Vitro Profiling (Fluorogenic Assay) Synthesis->InVitro TargetEngage Target Engagement (Western Blot H3K9ac) InVitro->TargetEngage Phenotype Phenotypic Screening (Cell Viability/Apoptosis) TargetEngage->Phenotype

Standardized evaluation workflow for N-(2-amino-4-bromophenyl)acetamide derivatives.

Alternative Biological Applications

While HDAC inhibition is the primary application, the N-(2-amino-4-bromophenyl)acetamide scaffold is highly versatile:

  • Kinase Inhibition: The ortho-amino acetamide motif can mimic the hinge-binding region of ATP. The bromo group enhances binding affinity through halogen bonding with backbone carbonyls in the kinase hinge region, making these derivatives viable scaffolds for kinases like p38 MAPK or ALK.

  • Precursors to Bioactive Heterocycles: Under acidic conditions, the acetamide can undergo intramolecular cyclization with the adjacent primary amine to yield 2-methyl-5-bromobenzimidazoles. These downstream heterocycles possess distinct biological profiles, including broad-spectrum antimicrobial properties and anti-inflammatory activity via cyclooxygenase (COX) inhibition.

References

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Preprints.org / Pharmaceuticals.[Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI.[Link]

  • Thirty years of HDAC inhibitors: 2020 hindsight. UEA Digital Repository / Journal of Medicinal Chemistry.[Link]

  • Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. The Royal Society of Chemistry.[Link]

An In-depth Technical Guide to the Potential Therapeutic Applications of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-amino-4-bromophenyl)acetamide is a substituted acetanilide with a unique arrangement of functional groups that suggests a rich potential for therapeutic applications. While direct and extensive research on this specific molecule is nascent, this guide provides a comprehensive framework for its investigation. By drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, we will explore the synthesis, characterization, and putative therapeutic activities of N-(2-amino-4-bromophenyl)acetamide. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and testable hypotheses to unlock the therapeutic promise of this compound.

Introduction: The Therapeutic Potential of Substituted Acetanilides

The acetanilide scaffold, characterized by a phenyl ring attached to an acetamido group, has been a cornerstone in medicinal chemistry for over a century.[1][2] The journey began in 1886 with the introduction of acetanilide itself as an analgesic and antipyretic.[1][2][3] Since then, numerous derivatives have been synthesized and found to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The therapeutic profile of an acetanilide derivative is profoundly influenced by the nature and position of substituents on the aromatic ring.[4]

N-(2-amino-4-bromophenyl)acetamide presents a particularly intriguing case. The presence of a bromine atom at the para position, an amino group at the ortho position, and the core acetamide structure suggests the potential for multifaceted pharmacological effects. Halogenation, particularly bromination, is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties. The amino group can participate in crucial hydrogen bonding interactions with biological targets. This guide will systematically dissect the potential of this molecule and provide a roadmap for its scientific exploration.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of N-(2-amino-4-bromophenyl)acetamide is fundamental to its development as a therapeutic agent. These properties, summarized in the table below, influence its solubility, membrane permeability, and metabolic stability.

PropertyValueSource
Molecular FormulaC8H9BrN2O[5]
Molecular Weight229.08 g/mol
InChI1S/C8H9BrN2O/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,10H2,1H3,(H,11,12)[5]
InChIKeyXXFWFNJJXCYQNG-UHFFFAOYSA-N[5]
Physical FormSolid
Proposed Synthesis Workflow

The synthesis of N-(2-amino-4-bromophenyl)acetamide can be approached through a multi-step process, starting from a readily available precursor. The following protocol outlines a logical and efficient synthetic route.

Objective: To synthesize N-(2-amino-4-bromophenyl)acetamide.

Materials:

  • 2,4-dibromoaniline

  • Acetic anhydride

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step 1: Acetylation of 2,4-dibromoaniline

  • In a round-bottom flask, dissolve 2,4-dibromoaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated product, N-(2,4-dibromophenyl)acetamide, by filtration.

  • Wash the solid with cold water and dry it under vacuum.

Step 2: Selective Reduction of the Nitro Group

  • In a separate flask, create a suspension of iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the suspension to reflux.

  • Slowly add the N-(2,4-dibromophenyl)acetamide from Step 1 to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Step 3: Purification

  • Purify the crude N-(2-amino-4-bromophenyl)acetamide using silica gel column chromatography with a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Step 4: Characterization

  • Confirm the structure and purity of the synthesized N-(2-amino-4-bromophenyl)acetamide using the following techniques:

    • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the functional groups.

    • Melting Point Analysis: To assess purity.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Selective Reduction cluster_step3 Step 3: Purification cluster_step4 Step 4: Characterization 2,4-dibromoaniline 2,4-dibromoaniline Acetylation Acetylation 2,4-dibromoaniline->Acetylation Acetic_anhydride Acetic_anhydride Acetic_anhydride->Acetylation N-(2,4-dibromophenyl)acetamide N-(2,4-dibromophenyl)acetamide Acetylation->N-(2,4-dibromophenyl)acetamide Reduction Selective Reduction N-(2,4-dibromophenyl)acetamide->Reduction Iron_powder Iron_powder Iron_powder->Reduction Crude_Product Crude N-(2-amino-4-bromophenyl)acetamide Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure N-(2-amino-4-bromophenyl)acetamide Purification->Pure_Product Characterization NMR, MS, IR, MP Pure_Product->Characterization

Caption: Proposed workflow for the synthesis and characterization of N-(2-amino-4-bromophenyl)acetamide.

Potential Therapeutic Applications and Investigational Strategies

Based on the pharmacological activities of structurally related acetanilide and bromophenyl derivatives, we can hypothesize several promising therapeutic avenues for N-(2-amino-4-bromophenyl)acetamide.

Antimicrobial Activity

Hypothesis: The presence of the bromo- and acetamido- functionalities may confer N-(2-amino-4-bromophenyl)acetamide with antimicrobial properties.[4] Acetanilide derivatives have demonstrated efficacy against a range of pathogenic bacteria and fungi.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to quantify the antimicrobial activity.

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., E. coli, S. aureus, C. albicans) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Preparation of Test Compound:

    • Prepare a stock solution of N-(2-amino-4-bromophenyl)acetamide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes with no compound) and negative (medium only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory and Analgesic Activity

Hypothesis: N-(2-amino-4-bromophenyl)acetamide may exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for acetanilide derivatives.[4]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme kits.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the COX enzyme, a heme cofactor, and different concentrations of N-(2-amino-4-bromophenyl)acetamide.

    • Include a known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control and a vehicle control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

  • Detection and Analysis:

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound N-(2-amino-4-bromophenyl)acetamide Test_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

Hypothesis: The structural motifs within N-(2-amino-4-bromophenyl)acetamide are found in various compounds with demonstrated anticancer activity.[6][7][8] The bromophenyl group, in particular, is a feature of several kinase inhibitors.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of N-(2-amino-4-bromophenyl)acetamide for 24, 48, and 72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Directions and Concluding Remarks

The therapeutic potential of N-(2-amino-4-bromophenyl)acetamide, while currently underexplored, is significant based on the established pharmacology of its structural relatives. This guide has provided a foundational framework for its synthesis, characterization, and initial biological evaluation.

Future research should focus on:

  • In vivo efficacy studies: Promising in vitro results should be followed by animal model studies to assess efficacy and safety.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. For instance, if anticancer activity is observed, investigating its effect on key oncogenic pathways like PI3K/Akt or MAPK would be a logical next step.[6]

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of N-(2-amino-4-bromophenyl)acetamide to optimize its therapeutic properties.

References

  • PubChem. (n.d.). N-(2-acetyl-4-bromophenyl)acetamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved March 7, 2026, from [Link]

  • PubMed. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved March 7, 2026, from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved March 7, 2026, from https://www.researchgate.
  • ResearchGate. (2023). (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O). Retrieved March 7, 2026, from [Link]

  • Docsity. (2021). Preparation of p-bromo Acetanilide Lab. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. Retrieved March 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 7, 2026, from [Link]

  • MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved March 7, 2026, from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: N-(2-Amino-4-bromophenyl)acetamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryN-(2-amino-4-bromophenyl)acetamide[1] is a highly versatile, orthogonally reactive building block widely utilized in the pharmaceutical industry and materials science. Serving as a differentiated ortho-phenylenediamine derivative, it provides a critical scaffold for the regioselective synthesis of complex heterocycles, including substituted benzimidazoles, quinoxalines, and advanced biaryl systems. This whitepaper details its physicochemical profile, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for reaction design and analytical tracking. The molecular weight and formula dictate the mass spectrometry (LC-MS) parameters, while the structural composition informs the nuclear magnetic resonance (NMR) shifts and solubility profiles.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name N-(2-Amino-4-bromophenyl)acetamide
CAS Number
Molecular Formula 1[1]
Molecular Weight 1[1] to2[2]
SMILES CC(=O)NC1=CC=C(Br)C=C1N
Key Functional Groups Primary amine, Acetamide, Aryl bromide

Structural and Reactivity Analysis (Mechanistic Causality)

The strategic value of N-(2-amino-4-bromophenyl)acetamide lies in its orthogonal reactivity . When designing synthetic routes, researchers must exploit the distinct electronic environments of its three functional handles to prevent unwanted side reactions:

  • The 1-Acetamide Group (Directing/Protecting): The acetylation of one amine breaks the inherent symmetry of the parent 4-bromo-1,2-phenylenediamine. Mechanistically, the lone pair of the acetamide nitrogen is delocalized into the adjacent carbonyl group via resonance. This significantly reduces its nucleophilicity compared to the free primary amine, effectively acting as a protecting group during electrophilic additions, while remaining poised for subsequent acid/base-catalyzed cyclization.

  • The 2-Amino Group (Nucleophilic): Unencumbered by electron-withdrawing groups, this primary amine retains high nucleophilicity. It selectively attacks electrophiles (e.g., aldehydes, ketones, or activated carboxylic acids) to form Schiff bases or amides, which are immediate precursors to benzimidazole scaffolds.

  • The 4-Bromo Group (Electrophilic Handle): The bromine atom provides a robust site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the amine and acetamide groups are generally tolerated under standard Pd(0) catalytic cycles, the aryl bromide can be functionalized either before or after heterocyclic ring closure.

Reactivity Core N-(2-amino-4-bromophenyl)acetamide (Core Scaffold) Amine 2-Amino Group (Nucleophile) Core->Amine Condensation Bromo 4-Bromo Group (Electrophile Handle) Core->Bromo Cross-Coupling Acetamide 1-Acetamide (Directing Group) Core->Acetamide Deprotection / Cyclization Benzimidazoles Benzimidazole Derivatives Amine->Benzimidazoles + Aldehydes/Ketones Biaryls Biaryl Derivatives Bromo->Biaryls + Boronic Acids (Pd)

Caption: Orthogonal reactivity map of N-(2-amino-4-bromophenyl)acetamide highlighting functional handles.

Self-Validating Experimental Protocols

To ensure high fidelity in drug development workflows, the following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) to establish causality between reaction conditions and product yield.

Protocol A: Regioselective Mono-Acetylation

Objective: Selectively acetylate the less sterically hindered/more nucleophilic amine of 4-bromo-1,2-phenylenediamine to synthesize the target compound. Causality: Performing the reaction at strictly 0°C with exactly 1.0 equivalent of acetic anhydride suppresses the kinetic over-reaction to the di-acetylated byproduct.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-bromo-1,2-phenylenediamine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Rationale: Lower thermal energy prevents the secondary acetylation of the newly formed acetamide.

  • Reagent Addition: Add acetic anhydride (10.0 mmol, 1.0 eq) dropwise over 30 minutes.

  • Validation Checkpoint 1 (IPC): After 2 hours, sample the reaction for TLC (Hexane:EtOAc 1:1) and LC-MS.

    • Self-Validation: The starting material (Rf ~0.2) should be completely consumed. The target mono-acetylated product should appear at Rf ~0.4. If a spot at Rf ~0.6 appears, di-acetylation has occurred, indicating poor thermal control or excess reagent.

  • Quenching & Workup: If IPC confirms >95% conversion to the mono-acetylated product, quench with saturated aqueous NaHCO3 (20 mL) to neutralize acetic acid byproducts.

  • Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to yield pure N-(2-amino-4-bromophenyl)acetamide.

Workflow Start 4-Bromo-1,2- phenylenediamine Step1 Selective Mono-acetylation (Ac2O, 0°C) Start->Step1 IPC Validation: LC-MS / TLC Step1->IPC IPC->Step1 Under-reacted Purify Aqueous Workup & Recrystallization IPC->Purify Mono-acetylated >95% Product Target Product Yield: >85% Purify->Product

Caption: Self-validating workflow for the regioselective mono-acetylation of the diamine precursor.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the core scaffold by coupling an arylboronic acid at the 4-bromo position. Causality: The robust C-Br bond requires a Pd(0) catalyst for oxidative addition. The basic conditions (K2CO3) activate the boronic acid but must be carefully monitored to prevent base-catalyzed hydrolysis of the acetamide group.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk flask with N-(2-amino-4-bromophenyl)acetamide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol).

  • Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Rationale: Water is essential for the activation of the boronic acid to form the reactive boronate complex.

  • Reaction: Heat to 90°C under argon for 4-6 hours.

  • Validation Checkpoint 2 (IPC): Monitor via LC-MS.

    • Self-Validation: Look for the disappearance of the isotopic bromine doublet (M and M+2 peaks at ~229/231 m/z) and the emergence of the coupled product mass. If the acetamide is hydrolyzing, a mass corresponding to the free diamine biaryl will emerge, signaling the need to lower the temperature or switch to a milder base (e.g., Cs2CO3).

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Conclusion

N-(2-amino-4-bromophenyl)acetamide is a master key in synthetic organic chemistry, offering precisely tunable reactivity. By strictly adhering to temperature controls and integrating continuous LC-MS/TLC validation checkpoints, researchers can reliably leverage its orthogonal functional groups to construct complex, high-value molecular architectures.

References

  • Source: sigmaaldrich.
  • Title: 36847-83-3|N-(2-Amino-4-bromophenyl)
  • Title: 36847-83-3| Chemical Name : N-(2-Amino-4 ...
  • Title: N-(2-AMINO-4-BROMOPHENYL)

Sources

safety and handling precautions for N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) is a specialized intermediate primarily utilized in medicinal chemistry for the synthesis of benzimidazole scaffolds, often targeting kinase inhibition.[1] Structurally, it is a 1,2-phenylenediamine derivative where one amine is protected as an acetamide.[1]

This structural motif presents a dual-hazard profile:

  • Reactivity: The free ortho-amine makes the compound susceptible to oxidative degradation and spontaneous cyclization under acidic or thermal stress.[1]

  • Toxicology: As a halogenated aniline derivative, it shares toxicological alerts with known sensitizers and potential mutagens.[1] It must be handled as a High-Potency Intermediate (HPI) until specific toxicology proves otherwise.[1]

Property Data
CAS Number 36847-83-3
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Physical State Solid (typically off-white to grey powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Key Reactivity Cyclization to 5-bromo-2-methylbenzimidazole; Oxidation to quinone imines

Hazard Identification & Risk Assessment

Expert Insight: Do not rely solely on the "Irritant" label often found on generic SDSs. The presence of the 1,2-diamine substructure implies a risk of skin sensitization and methemoglobinemia upon significant exposure, similar to parent phenylenediamines.[1]

GHS Classification (Synthesized)

Based on structural alerts and read-across data from 4-bromoacetanilide and 1,2-phenylenediamine:

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H317: May cause an allergic skin reaction (Sensitizer).[1][3]

    • H335: May cause respiratory irritation.[1][2]

    • H341/H351 (Suspected): Treat as a suspected mutagen/carcinogen due to the aniline moiety.[1]

  • Physical Hazards: Combustible dust if finely divided.[1]

Critical Structural Alerts
  • The Free Amine (-NH₂): This group is an electron donor, making the ring susceptible to oxidation.[1] Oxidized aniline intermediates (quinone imines) are potent electrophiles capable of haptenization (binding to skin proteins), leading to severe contact dermatitis.[1]

  • The Acetamide Group: While it reduces acute toxicity compared to the free diamine, it can hydrolyze in vivo or in strong acids to release the free diamine.

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness Protocol: The following PPE selection is based on preventing dermal absorption , the primary route of entry for aniline derivatives.

Engineering Controls[7]
  • Primary Containment: All weighing and open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Inert Atmosphere: Due to oxidation potential, store and handle bulk quantities under Nitrogen or Argon.[1]

PPE Selection Matrix
Protection ZoneRecommendationRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.[1]Prevents inhalation of particulates that can enter the bloodstream.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Laminate film (Silver Shield) or Nitrile (High thickness >0.11mm).2.[1] Outer: Nitrile (Disposable).[1]Standard nitrile offers poor protection against aromatic amines over long durations.[1] Double gloving provides a breakthrough barrier.[1]
Ocular Chemical Safety Goggles.[1]Prevent corneal damage from basic amine functionality.
Body Tyvek® Lab Coat or Sleeve Covers.[1]Prevent contamination of street clothes; anilines bind to fabrics.[1]

Technical Handling & Experimental Protocols

Storage and Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep under inert gas (Argon/Nitrogen).[1] The free amine will darken (oxidize) upon exposure to air and light.[1]

  • Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and strong acids .[1] Acidic fumes can catalyze the cyclization to benzimidazoles, altering the purity of your starting material.

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in DMSO or DMF for biological assays.[1] For synthesis, alcohols (MeOH, EtOH) are suitable but avoid acetone if Schiff base formation is not desired (though less likely with the acetamide protection).[1]

  • Cyclization Warning: If heating this compound >80°C, ensure the reaction is intended. The intramolecular attack of the amine onto the acetamide carbonyl is a facile pathway to benzimidazoles.

Waste Disposal Workflow
  • Segregation: Do not mix with general organic waste if possible.[1] Segregate as "Halogenated Organic - Toxic" .

  • Deactivation: For spills, treat with a dilute surfactant solution.[1] Avoid using bleach (hypochlorite) directly on large quantities, as this can form N-chloroamines (explosive/toxic).[1]

Visualized Safety Workflows

Diagram 1: Safe Handling Lifecycle

This workflow enforces the "Inert & Contain" principle required for oxidation-prone amines.[1]

HandlingWorkflow Storage Storage (Refrigerated + Argon) Weighing Weighing (Fume Hood + Double Gloves) Storage->Weighing Equilibriate to RT Weighing->Storage Reseal under Ar Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Minimize Dust Reaction Reaction (Monitor for Cyclization) Solubilization->Reaction Inert Atms Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench

Caption: Lifecycle management focusing on oxidation prevention and exposure control.

Diagram 2: Emergency Response Logic

Decision tree for exposure incidents, prioritizing the risk of absorption and sensitization.

EmergencyResponse Incident Exposure Incident Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhalation Inhalation Incident->Inhalation ActionSkin Wash 15min (Soap+Water) Do NOT use Alcohol Skin->ActionSkin ActionEye Flush 15min Consult Ophthalmologist Eye->ActionEye ActionInhal Fresh Air + Oxygen Monitor for Methemoglobinemia Inhalation->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Emergency protocols. Note: Alcohol on skin increases aniline absorption and must be avoided.[1]

References

  • PubChem. (n.d.).[1] Compound Summary for CID 36847-83-3, N-(2-amino-4-bromophenyl)acetamide. National Library of Medicine.[1] Retrieved from [Link][1]

  • Carl Roth. (2025).[1] Safety Data Sheet: 1,2-Phenylenediamine. (Used for read-across data on diamine sensitization and mutagenicity).[1] Retrieved from [Link]

  • Gowda, B. T., et al. (2007).[4] Structural studies of N-aromatic amides: 2-bromo-N-(4-bromophenyl)acetamide. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-(2-amino-4-bromophenyl)acetamide as a Strategic Scaffold for Heterocycles

[1]

Introduction: The Orthogonal Advantage

In the design of bioactive heterocycles, N-(2-amino-4-bromophenyl)acetamide represents a "privileged" building block due to its orthogonal functionality .[1][4] Unlike the symmetric 4-bromo-1,2-diaminobenzene, this molecule presents three distinct reactive sites that can be manipulated sequentially:

  • The Free Amine (C2-NH₂): A high-nucleophilicity handle ready for immediate condensation with electrophiles (aldehydes, isothiocyanates).[1][4]

  • The Acetamide (C1-NHAc): A "masked" amine that serves a dual purpose—it protects the second nitrogen from oxidation (a common issue with free phenylenediamines) and acts as an internal carbon source for cyclization.[1][4]

  • The Aryl Bromide (C4-Br): A robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for late-stage diversification after the heterocyclic core is established.[1][4]

This guide details the transformation of this building block into two critical pharmacophores: Benzimidazoles and Quinoxalines .[1][4]

Mechanistic Pathways & Strategic Logic[4]

The utility of this building block lies in its ability to diverge into different scaffolds based on reaction conditions.[1][4]

Visualizing the Divergence

The following diagram illustrates the reaction manifold. Note how the acetyl group dictates the pathway: it is either incorporated into the ring (Path A) or sacrificed as a protecting group (Path B).[4]

ReactionPathwayscluster_legendReaction LogicStartN-(2-amino-4-bromophenyl)acetamideBenzimidazole5-Bromo-2-methyl-benzimidazoleStart->BenzimidazolePath A: Acid/Heat(Cyclodehydration)IntermediateIn-situ Deprotection(4-Bromo-1,2-diaminobenzene)Start->IntermediatePath B: Acid HydrolysisFunctionalized5-Aryl-2-methyl-benzimidazoleBenzimidazole->FunctionalizedSuzuki Coupling(Ar-B(OH)2, Pd)Quinoxaline6-Bromo-2,3-diphenyl-quinoxalineIntermediate->Quinoxaline+ Benzil / GlyoxalPath A: Acetyl group becomes C-2 of the ringPath A: Acetyl group becomes C-2 of the ringPath B: Acetyl group removed to allow bis-condensationPath B: Acetyl group removed to allow bis-condensationPath A: Acetyl group becomes C-2 of the ring->Path B: Acetyl group removed to allow bis-condensation

Figure 1: Divergent synthesis pathways. Path A utilizes the acetamide methyl group as the C-2 carbon source.[1][4] Path B removes it to access the free diamine in situ.[1][4]

Application I: Synthesis of 5-Bromo-2-methylbenzimidazole

This is the most direct application.[1] The acetamide group provides the two-carbon unit required to close the imidazole ring, yielding the 2-methyl derivative.[3] This reaction is a variant of the Phillips Cyclization .[1][4]

Mechanism

Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, increasing its electrophilicity.[2][3][4] The adjacent free amine (NH₂) attacks the carbonyl carbon, followed by the elimination of water (dehydration) and aromatization to form the benzimidazole system.[2][3][4]

Protocol: Acid-Mediated Cyclodehydration

Target: 5-bromo-2-methyl-1H-benzimidazole Scale: 10 mmol (approx.[1][4] 2.29 g of starting material)

Reagents
  • Substrate: N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (10 volumes) or 4N HCl (aq).

  • Workup: Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃).[1][4]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2.29 g (10 mmol) of N-(2-amino-4-bromophenyl)acetamide in 25 mL of glacial acetic acid .

  • Cyclization: Heat the mixture to reflux (approx. 118°C). The solid should dissolve as the temperature rises.[1][4] Maintain reflux for 2–4 hours .

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower Rf) should disappear, replaced by a fluorescent spot (benzimidazole).[2][3][4]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 100 g of crushed ice/water .

    • Neutralize the solution by slowly adding conc. NH₄OH (or solid Na₂CO₃) with stirring until pH ~8–9. Caution: Exothermic reaction.[1][4]

  • Purification:

    • The product will precipitate as an off-white to pale brown solid.[1][4]

    • Filter the solid using a Büchner funnel.[1][4] Wash copiously with cold water to remove residual acetate salts.[1][4]

    • Dry in a vacuum oven at 50°C overnight.

  • Yield Expectation: 85–95%.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the amide singlet (~2.1 ppm, 3H) and the appearance of the C2-methyl singlet (often shifted slightly to ~2.5 ppm).[1][4] The aromatic region will show an ABX or similar pattern corresponding to the 5-bromo substitution.[1][4]

Application II: Synthesis of Quinoxalines (In-Situ Deprotection)

To form a quinoxaline, both nitrogen atoms must be free to condense with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).[2][3] The acetamide group must be hydrolyzed.[1][4] This can often be achieved in a "one-pot" cascade using acidic conditions that facilitate both deacetylation and condensation.[1]

Protocol: One-Pot Synthesis of 6-Bromo-2,3-diphenylquinoxaline

Target: 6-bromo-2,3-diphenylquinoxaline Reagents: Benzil (1,2-diphenylethane-1,2-dione).[1][3]

Step-by-Step Methodology
  • Deprotection/Condensation: In a reaction vial, combine N-(2-amino-4-bromophenyl)acetamide (1.0 equiv) and Benzil (1.05 equiv) in Ethanol/Acetic Acid (1:1 ratio) .

    • Note: The acetic acid acts as the catalyst to hydrolyze the acetyl group and activate the ketone.[1][4]

  • Reaction: Heat to reflux for 6–12 hours .

    • Mechanistic Insight: The free amine condenses first.[1][4] The acidic medium hydrolyzes the acetamide, liberating the second amine, which then closes the pyrazine ring.[2][3][4]

  • Workup:

    • Cool to room temperature.[1][4] The quinoxaline product often crystallizes directly from the reaction mixture.[1][4]

    • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from hot ethanol.[1][2][3][4]

  • Yield Expectation: 60–75%.

Application III: Late-Stage Functionalization (The Bromine Handle)

The bromine atom at position 4 (which becomes position 5 or 6 in the heterocycle) is a prime candidate for Suzuki-Miyaura coupling.

Critical Decision Point: Should you couple before or after cyclization?

  • Recommendation: Couple AFTER cyclization.[1][4]

    • Reasoning: The free amine in the starting material can poison Pd catalysts or form side products.[1][4] The benzimidazole/quinoxaline core is robust and tolerates standard coupling conditions well.[1][4]

Protocol: Suzuki Coupling on 5-Bromo-2-methylbenzimidazole

Target: 5-(4-methoxyphenyl)-2-methylbenzimidazole[1]

  • Setup: In a microwave vial or Schlenk tube, combine:

    • 5-Bromo-2-methylbenzimidazole (1.0 equiv)[1]

    • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

    • Pd(dppf)Cl₂[1][2][4]·DCM (0.05 equiv)[3][4]

    • K₂CO₃ (2.0 M aq.[1][4] solution, 3.0 equiv)

    • Dioxane (10 volumes)[1][2][4]

  • Degassing: Sparge the solvent mixture with nitrogen or argon for 5 minutes.

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with water/brine.[1][2][3][4] Dry over MgSO₄.[1][4] Purify via flash chromatography.

Technical Data & Troubleshooting

Physical Properties
PropertyData
Formula C₈H₉BrN₂O
MW 229.08 g/mol
Appearance Off-white to beige solid
Solubility Soluble in DMSO, MeOH, warm EtOH; Insoluble in water
Storage Store at 2–8°C, desiccated.[1][3][4] Protect from light.[1][4]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Cyclization Incomplete dehydrationIncrease reaction time or use a stronger dehydrating agent (e.g., PPA - Polyphosphoric Acid) if AcOH fails.[1]
Starting Material Oxidation Air sensitivity of free amineEnsure the starting material is not dark brown/black before use.[1][4] Recrystallize from EtOH if necessary.
Regioisomer Confusion Tautomerism in BenzimidazolesRemember that 5-bromo and 6-bromo benzimidazoles are tautomers and exist in rapid equilibrium in solution (NMR will show broad signals).[1][4]

References

  • Structural Characterization: Gowda, B. T., et al. "2-Bromo-N-(4-bromophenyl)acetamide."[1][3][4][5] Acta Crystallographica Section E, vol. 65, no. 8, 2009.

    • Note: Provides crystallographic data on related bromo-acetamides, validating structural conform
  • Benzimidazole Synthesis: "Benzimidazole(s): synthons, bioactive lead structures, total synthesis."[1][2][3][4] RSC Advances, 2015.[1][2][3][4]

    • Context: Describes the general reactivity of nitro/amino-phenylenediamines in forming benzimidazoles.
  • Quinoxaline Synthesis: "Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic Activity." Chemistry & Biodiversity, 2023.[1][2][3][4][6] [2][3][4]

    • Context: Validates the use of acetamide-linked phenylenediamines in quinoxaline construction.
  • General Reactivity: PubChem Compound Summary for N-(2-amino-4-bromophenyl)acetamide. [2][3][4]

Application Note: A Detailed Protocol for the Regioselective Synthesis of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-amino-4-bromophenyl)acetamide, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the regioselective mono-N-acetylation of 4-bromo-1,2-phenylenediamine. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, an explanation of the underlying chemical principles, and critical safety information. The protocol emphasizes reproducibility and validation through clear characterization guidelines.

Introduction

N-(2-amino-4-bromophenyl)acetamide is a valuable building block in organic synthesis. Its bifunctional nature, possessing a nucleophilic primary amine and an amide group on a brominated aromatic core, allows for diverse subsequent chemical transformations. The primary challenge in its synthesis from 4-bromo-1,2-phenylenediamine lies in achieving selective acetylation at one of the two amino groups. The two amine groups in the starting material have different electronic and steric environments, which can be exploited to favor the formation of the desired mono-acetylated product over the di-acetylated byproduct.[1] This protocol details a robust method for this selective transformation.

Reaction Scheme & Mechanism

2.1. Overall Reaction

The synthesis proceeds via the nucleophilic acyl substitution reaction between 4-bromo-1,2-phenylenediamine and acetic anhydride.

Reaction scheme for the synthesis of N-(2-amino-4-bromophenyl)acetamide
Figure 1. Synthesis of N-(2-amino-4-bromophenyl)acetamide from 4-bromo-1,2-phenylenediamine and acetic anhydride.

2.2. Mechanism of Selective Acetylation

The reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on one of the nitrogen atoms of 4-bromo-1,2-phenylenediamine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group, to yield the N-acetylated product. The selectivity for mono-acetylation is controlled by using a stoichiometric amount of the acetylating agent and by the deactivating effect of the first introduced acetyl group, which reduces the nucleophilicity of the newly formed amide and the remaining amino group.

Materials and Equipment

3.1. Reagents and Solvents

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Eq.Supplier
4-Bromo-1,2-phenylenediamineC₆H₇BrN₂187.045.00 g26.731.0Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.092.70 mL28.071.05Fisher Scientific
Glacial Acetic AcidCH₃COOH60.0550 mL--VWR
Deionized WaterH₂O18.02As needed--In-house
Saturated Sodium BicarbonateNaHCO₃84.01As needed--In-house
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed--Fisher Scientific
HexanesC₆H₁₄86.18As needed--Fisher Scientific

3.2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice-water bath

  • Buchner funnel and filter flask

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer (for characterization)

Experimental Protocol

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (5.00 g, 26.73 mmol).

  • Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Set up the flask for reflux with a condenser.

Scientist's Note: Glacial acetic acid serves as both a solvent and a catalyst for this reaction. It helps to keep the starting material and product in solution and can protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic.

4.2. Acetylation Reaction

  • Slowly add acetic anhydride (2.70 mL, 28.07 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC System: 1:1 Hexanes:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • The product should have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

Scientist's Note: The addition of acetic anhydride is done slowly to control the exothermic reaction. Using a slight excess of acetic anhydride ensures the complete consumption of the starting material. Heating accelerates the rate of reaction.

4.3. Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with constant stirring. This will precipitate the crude product.

  • Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining acetic acid.

  • Transfer the crude solid to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of saturated sodium bicarbonate solution. Shake vigorously.

  • Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-amino-4-bromophenyl)acetamide.

Scientist's Note: The precipitation in ice-water is a critical step for isolating the crude product. The wash with saturated sodium bicarbonate neutralizes any residual acetic acid and unreacted acetic anhydride.[2]

4.4. Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent system (in this case, ethyl acetate/hexanes) is crucial for obtaining high purity crystals.[3]

Characterization

The identity and purity of the synthesized N-(2-amino-4-bromophenyl)acetamide should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • Melting Point: Compare the experimentally determined melting point with the literature value.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~9.5 (s, 1H, NH), ~7.2 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~4.9 (s, 2H, NH₂), ~2.0 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ) in ppm: ~168 (C=O), ~140 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~110 (Ar-C), ~23 (CH₃).[4][5]

  • IR (KBr, cm⁻¹): Expected characteristic peaks: ~3400-3200 (N-H stretching of amine and amide), ~1660 (C=O stretching of amide).

  • Mass Spectrometry (ESI-MS): Calculated for C₈H₉BrN₂O [M+H]⁺: 228.99; Found: 228.99.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[6]

  • 4-Bromo-1,2-phenylenediamine: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. Wear protective gloves, clothing, and eye/face protection.[7]

  • Acetic Anhydride: Flammable liquid and vapor.[8] Harmful if swallowed or inhaled.[8] Causes severe skin burns and eye damage.[8][9][10] Fatal if inhaled.[9][11] Keep away from heat, sparks, and open flames.[8][9][10] Wear protective gloves, clothing, eye/face protection, and respiratory protection.[9]

  • Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.

  • N-(2-amino-4-bromophenyl)acetamide: The toxicological properties have not been fully investigated. Handle with care, assuming it is hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][12][13][14]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acetylation cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization dissolve Dissolve 4-bromo-1,2-phenylenediamine in glacial acetic acid add_anhydride Add acetic anhydride dropwise dissolve->add_anhydride heat Heat at 50-60 °C for 2h add_anhydride->heat tlc Monitor by TLC heat->tlc precipitate Pour into ice-water tlc->precipitate filter Vacuum filter crude product precipitate->filter wash Wash with NaHCO₃ (aq) filter->wash extract Extract with Ethyl Acetate wash->extract dry Dry and concentrate extract->dry recrystallize Recrystallize from Ethyl Acetate/Hexanes dry->recrystallize collect Collect pure crystals recrystallize->collect analyze Analyze by NMR, IR, MS, and Melting Point collect->analyze

Caption: Experimental workflow for the synthesis of N-(2-amino-4-bromophenyl)acetamide.

Reaction Mechanism

reaction_mechanism cluster_reactants cluster_intermediate cluster_products amine 4-Bromo-1,2-phenylenediamine (Nucleophile) tetrahedral Tetrahedral Intermediate amine->tetrahedral Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->tetrahedral product N-(2-amino-4-bromophenyl)acetamide tetrahedral->product Collapse of Intermediate leaving_group Acetate Ion (Leaving Group) tetrahedral->leaving_group

Caption: Simplified mechanism of nucleophilic acyl substitution for the acetylation reaction.

References

  • Acetic anhydride - Safety D
  • Acetic anhydride, ACS, (Reag. Ph. Eur., USP)
  • Acetic Acid/Acetic Anhydride Blend - Safety D
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: Not available)
  • Safety Data Sheet: Acetic acid anhydride - Carl ROTH. (URL: Not available)
  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Inform
  • 4 - SAFETY D
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem. (URL: [Link])

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - Merck Millipore. (URL: Not available)
  • 2-Bromo-N-(4-bromophenyl)acetamide - PMC. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor - ResearchGate. (URL: [Link])

Sources

Application Note: Derivatization Techniques for N-(2-amino-4-bromophenyl)acetamide

[1]

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) is a high-value bifunctional scaffold in drug discovery.[1] It serves as a "masked" precursor for 2-methylbenzimidazoles and a robust substrate for palladium-catalyzed cross-coupling .[1] Its unique architecture—comprising an electrophilic aryl bromide, a nucleophilic primary amine, and a reactive acetamide "ortho-cap"—allows for divergent synthesis pathways essential for generating kinase inhibitor libraries and antibacterial agents.

This guide details three validated protocols to exploit this scaffold's reactivity:

  • Cyclodehydration to generate the 5-bromo-2-methylbenzimidazole core.[1]

  • Chemoselective Suzuki-Miyaura Coupling preserving the free amine.[1]

  • Urea Derivatization of the primary amine for peptidomimetic library generation.

Chemical Architecture & Reactivity Map[1]

The molecule possesses three distinct reactive sites with orthogonal activation modes. Understanding the hierarchy of reactivity is crucial for designing sequential functionalization strategies.

  • Site A (Primary Amine, C2): Highly nucleophilic. prone to acylation, alkylation, and condensation with carbonyls.

  • Site B (Acetamide, C1): Acts as a protecting group for the C1-amine or as a "C2-source" for benzimidazole formation.[1]

  • Site C (Aryl Bromide, C4): Electrophilic handle for transition-metal catalysis.[1]

Reaction Pathway Visualization[1]

Gcluster_legendReactivity KeyStartN-(2-amino-4-bromophenyl)acetamideProd15-Bromo-2-methyl-benzimidazoleStart->Prod1Path A: Cyclodehydration(AcOH, Heat)Prod2Biaryl Aniline(Suzuki Product)Start->Prod2Path B: Pd-Coupling(Ar-B(OH)2, Pd(dppf))Prod3Urea/AmideDerivativesStart->Prod3Path C: N-Functionalization(R-NCO or R-COCl)key1Path A: Ring Closurekey2Path B: C-C Bond Formationkey3Path C: Nucleophilic Attack

Figure 1: Divergent synthetic pathways available from the core scaffold.

Validated Protocols

Protocol A: Cyclization to 5-Bromo-2-methylbenzimidazole

This is the most direct transformation, utilizing the acetamide group as the carbon source for the imidazole ring.[1] This reaction is driven by acid-catalyzed dehydration.

Mechanism: The free amine attacks the acetamide carbonyl (intramolecular nucleophilic attack), followed by the elimination of water.

Materials:

  • Substrate: N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)[1]

  • Solvent/Reagent: Glacial Acetic Acid (AcOH)

  • Catalyst: Conc. HCl (optional, accelerates rate)[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with N-(2-amino-4-bromophenyl)acetamide (1.0 g, 4.36 mmol).

  • Solvation: Add Glacial Acetic Acid (10 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to reflux (118 °C). The solid will dissolve as the temperature rises.

    • Optimization Note: If conversion is slow by TLC after 2 hours, add 2-3 drops of conc. HCl.

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product is typically more polar than the starting material and fluorescent under UV.

  • Workup:

    • Cool the reaction to room temperature.[2][3][4]

    • Pour the mixture into crushed ice (50 g).

    • Neutralize carefully with Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ until pH ~8. The benzimidazole will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Yield: Expected yield >85%.

Data Interpretation:

  • MS (ESI): m/z 211/213 [M+H]⁺ (Bromine isotope pattern).[1]

  • 1H NMR: Disappearance of the acetamide methyl singlet (~2.1 ppm) and appearance of the imidazole C2-methyl singlet (~2.5 ppm).

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Performing cross-coupling before cyclization allows for the generation of 4-aryl-1,2-diaminobenzene libraries.[1] The challenge is preventing the free amine from poisoning the catalyst or participating in side reactions.

Key Insight: Use a base that is strong enough to activate the boronic acid but not strong enough to deprotonate the amide or amine aggressively (e.g., K₂CO₃ or Cs₂CO₃ rather than NaOtBu).

Materials:

  • Substrate: N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the solvent (Dioxane/Water) and sparge with Nitrogen or Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Assembly: Add the substrate (200 mg), boronic acid, and base to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM last. Seal the vial immediately.

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Workup:

    • Dilute with EtOAc and wash with water.

    • The free amine product is often polar; ensure the aqueous layer is not too acidic during extraction.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: If the boronic acid is electron-poor (unreactive), switch to Pd(OAc)₂ / S-Phos , which forms a highly active catalyst system capable of oxidative addition into the electron-rich aniline ring system.

Protocol C: Urea Library Generation

The primary amine at position 2 is sterically accessible and highly nucleophilic. Reacting this site with isocyanates generates urea derivatives, a common motif in kinase inhibitors (e.g., to bind the "gatekeeper" residue).

Materials:

  • Substrate: N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)[1]

  • Reagent: R-Isocyanate (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Triethylamine (TEA) (0.5 equiv, catalytic)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add the isocyanate dropwise at 0 °C.

  • Equilibration: Allow to warm to room temperature and stir for 2–4 hours.

  • Precipitation: Often, the urea product is less soluble than the reagents and will precipitate from DCM.

  • Isolation: Filter the solid. If no precipitate forms, evaporate solvent and purify via recrystallization (EtOH) or column chromatography.

Analytical Summary & Troubleshooting

FeatureStarting MaterialBenzimidazole ProductSuzuki Product (Example: Phenyl)
Formula C₈H₉BrN₂OC₈H₇BrN₂C₁₄H₁₄N₂O
MW 229.08211.06226.28
Key NMR Signal Methyl singlet ~2.1 ppm (Acetamide)Methyl singlet ~2.5-2.6 ppm (C2-Me)New aromatic protons; Acetamide Me ~2.0 ppm
Solubility DMSO, MeOH, warm EtOAcDMSO, MeOH (lower in EtOAc)Soluble in organic solvents

Troubleshooting Guide:

  • Issue: Incomplete cyclization (Protocol A).

    • Solution: The reaction is equilibrium-driven.[1] Ensure temperature is >100°C to drive off water. Add PPA (Polyphosphoric acid) if acetic acid reflux fails.

  • Issue: Low yield in Suzuki Coupling (Protocol B).

    • Solution: The free amine might coordinate to Pd. Increase catalyst loading to 5 mol% or protect the amine as a bis-acetamide (though this adds deprotection steps).

  • Issue: Regioselectivity in further functionalization.

    • Insight: In the benzimidazole product, the NH is tautomeric. Alkylation will produce a mixture of N1 and N3 isomers unless steric bulk directs it.

References

  • Benzimidazole Synthesis via Dehydration

    • Title: Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.[1][5]

    • Source: Archiv der Pharmazie, 2003.[1][5]

    • URL:[Link]

    • Relevance: Confirms the cyclization of N-acetyl-o-phenylenediamines to 2-methylbenzimidazoles in acetic acid.[1]

  • Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.[1]

    • URL:[Link][1]

    • Relevance: Provides standard protocols for Pd-catalyzed coupling comp
  • Crystallographic Data & Conformation

    • Title: 2-Bromo-N-(4-bromophenyl)acetamide.[1][6]

    • Source: Acta Crystallographica Section E.[6][7]

    • URL:[Link]

    • Relevance: Validates the structural identity and hydrogen bonding networks of the acetanilide scaffold.
  • General Benzimidazole Reviews

    • Title: Benzimidazole synthesis.[1][2][5][8][9]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

    • Relevance: Broad overview of cyclization strategies including oxidative and acid-catalyzed methods.[1][3]

Application Notes and Protocols: The Versatility of N-Aryl Acetamides in Medicinal Chemistry, with a Focus on Amino- and Bromo-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: The N-Aryl Acetamide Moiety: A Privileged Scaffold in Drug Design

The N-aryl acetamide core is a recurring motif in a multitude of pharmacologically active agents. Its prevalence stems from a combination of favorable chemical and biological properties. The amide bond is relatively stable to metabolic degradation and can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors. The aromatic ring provides a rigid scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

The incorporation of amino and bromo substituents onto the N-aryl acetamide framework further enhances its utility in medicinal chemistry:

  • The Amino Group: This versatile functional group can act as a hydrogen bond donor, a basic center for salt formation to improve solubility, or a handle for further synthetic elaboration. Its position on the aromatic ring can significantly influence the biological activity of the molecule.

  • The Bromo Substituent: The bromine atom is a valuable tool for synthetic chemists. It serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of molecular complexity.[1][2] This enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

The strategic combination of these features makes amino- and bromo-substituted N-aryl acetamides highly attractive starting points for the development of novel therapeutics across various disease areas.

Part 2: Applications in Medicinal Chemistry

The versatility of the N-aryl acetamide scaffold is evident in its application in the development of a wide range of therapeutic agents.

A Versatile Synthetic Intermediate for Library Synthesis

The bromine atom on the phenyl ring of compounds like N-(2-amino-4-bromophenyl)acetamide is a key feature that allows for extensive synthetic diversification. Palladium-catalyzed cross-coupling reactions are a powerful tool in this regard. For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, leading to the synthesis of biaryl structures with diverse biological activities.[2] This approach was successfully used in the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives, which were subsequently evaluated for their antibacterial properties.[2]

A Scaffold for Kinase Inhibitors
A Foundation for Novel Anticancer Agents

Several studies have highlighted the potential of N-aryl acetamide derivatives as anticancer agents. For example, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been identified as a novel scaffold with activity against both sensitive and resistant cancer cells.[4] These compounds were shown to induce cell death through apoptosis and autophagy.[4] Furthermore, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line, underscoring the potential of this class of molecules in oncology.[5]

A Promising Class of Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Acetamide derivatives have shown promise in this area. For instance, novel 2-mercaptobenzothiazole-based acetamide compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] As mentioned earlier, N-(4-arylphenyl)furan-2-carboxamides, synthesized from a brominated precursor, have been evaluated for their activity against clinically isolated drug-resistant bacteria.[2]

Potential as Anticoagulant Agents

Recent research has explored the use of N-phenyl-2-(phenyl-amino) acetamide derivatives as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[6] This suggests that the N-aryl acetamide scaffold could be a valuable starting point for the development of novel oral anticoagulants to treat and prevent thrombotic disorders.[6]

Part 3: Synthetic Protocols

The following protocols provide a general framework for the synthesis of N-aryl acetamides. Researchers should adapt these methods based on the specific properties of their starting materials and desired products.

Protocol 1: General Synthesis of N-(Amino-bromophenyl)acetamide Derivatives

This protocol is adapted from the synthesis of a structurally related compound and provides a general method for the acylation of a substituted aniline.[7]

Materials:

  • Substituted bromo-phenylenediamine (e.g., 4-bromo-1,2-phenylenediamine) (1.0 eq)

  • Substituted acetyl chloride or carboxylic acid (1.0 eq)

  • Coupling agent (if starting from a carboxylic acid), e.g., HATU, HOBt/EDC

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted bromo-phenylenediamine in the anhydrous solvent.

  • Add the base to the solution and stir.

  • If starting with a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's instructions before adding it to the reaction mixture.

  • If starting with an acetyl chloride, cool the reaction mixture to 0 °C in an ice bath and add the acetyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system to afford the desired N-(amino-bromophenyl)acetamide derivative.

Protocol 2: General Synthesis of N-(Bromo-pyridinyl)acetamides

This protocol is based on the synthesis of N-(4-Bromopyridin-2-yl)acetamide and is applicable to the acetylation of bromo-substituted aminopyridines.[8]

Materials:

  • Substituted bromo-aminopyridine (e.g., 2-amino-4-bromopyridine) (1.0 eq)

  • Acetyl chloride or acetic anhydride (1.1-1.3 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine) (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted bromo-aminopyridine in the anhydrous solvent.

  • Add the base to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acetyl chloride or acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-(bromo-pyridinyl)acetamide.

Troubleshooting Common Synthetic Issues[8]
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, hydrolysis of acylating agent, loss during workup.Monitor reaction by TLC to ensure completion. Use anhydrous solvents and reagents. Optimize extraction and purification steps.
Diacylated Byproduct Excess acylating agent, prolonged reaction time.Use stoichiometric amounts of the acylating agent. Purify via column chromatography.
Oily or Gummy Product Presence of acidic impurities or unreacted starting materials.Wash the crude product with saturated sodium bicarbonate solution. Recrystallize from a suitable solvent.
Broad or Multiple NMR Peaks Presence of impurities or byproducts.Re-purify the sample using column chromatography or recrystallization.

Part 4: Data Presentation and Visualization

Table 1: Illustrative Biological Activities of N-Aryl Acetamide Derivatives
Compound ClassBiological ActivityKey FindingsReference(s)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAnticancerSignificant antiproliferative activity against MCF-7 human breast cancer cell line.[5]
2-mercaptobenzothiazole-based acetamide compoundsAntibacterialActivity against both Gram-positive and Gram-negative bacteria.[5]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivativesAnticancerActive against sensitive and resistant cancer cells; induces apoptosis and autophagy.[4]
N-phenyl-2-(phenyl-amino) acetamide derivativesAnticoagulantInhibition of Factor VIIa.[6]
N-(4-arylphenyl)furan-2-carboxamidesAntibacterialActivity against clinically isolated drug-resistant bacteria.[2]

Note: This table is illustrative and highlights the potential of the N-aryl acetamide scaffold. Specific quantitative data such as IC50 or MIC values should be consulted from the primary literature.

Visualizations

G cluster_0 General Synthesis of N-Aryl Acetamides A Aryl Amine (e.g., Bromo-phenylenediamine) D Reaction Mixture A->D B Acylating Agent (e.g., Acetyl Chloride) B->D C Base & Anhydrous Solvent C->D E Workup & Purification D->E Quench, Extract, Dry F N-Aryl Acetamide Product E->F Chromatography or Recrystallization

Caption: General workflow for the synthesis of N-aryl acetamides.

G cluster_1 Hypothetical Binding of an N-Aryl Acetamide to a Protein Target Protein Protein Active Site Hydrophobic Pocket H-Bond Acceptor H-Bond Donor Ligand N-Aryl Acetamide Ligand Aryl Ring C=O (Acceptor) N-H (Donor) Ligand:f0->Protein:f0 Hydrophobic Interaction Ligand:f1->Protein:f2 Hydrogen Bond Ligand:f2->Protein:f1 Hydrogen Bond

Caption: Hypothetical interactions of an N-aryl acetamide in a protein active site.

G cluster_2 Biological Activity Screening Workflow Start Synthesized Compound Library Screen Primary Screening (e.g., Cell Viability Assay) Start->Screen Hit Hit Identification Screen->Hit Dose Dose-Response & IC50/MIC Determination Hit->Dose Mechanism Mechanism of Action Studies Dose->Mechanism End Lead Compound Mechanism->End

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Part 5: References

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PubMed. (2021). Available at: [Link]

  • Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. PMC. (2021). Available at: [Link]

  • N-(2-acetyl-4-bromophenyl)acetamide. PubChem. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. (2010). Available at: [Link]

  • N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O). PubChemLite. Available at: [Link]

  • 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O). PubChemLite. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. (2024). Available at: [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Available at: [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. (2016). Available at: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. (2022). Available at: [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

Sources

Application Note: N-(2-Amino-4-bromophenyl)acetamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profile

N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Structurally, it features an aryl bromide—a privileged electrophile for palladium-catalyzed cross-coupling—alongside an ortho-aminoacetamide moiety. This unique arrangement allows chemists to perform divergent C–C or C–N bond formations at the C4 position, followed by dehydrative cyclization of the ortho-substituents to generate complex nitrogen-rich heterocycles, such as substituted benzimidazoles and quinoxalines[1].

This guide provides a deep dive into the mechanistic rationale, chemoselectivity controls, and self-validating protocols required to successfully manipulate this compound in palladium-catalyzed workflows.

Mechanistic Rationale & Catalyst Selection

When subjecting N-(2-amino-4-bromophenyl)acetamide to palladium-catalyzed cross-coupling[2], the primary mechanistic hurdle is chemoselectivity . The substrate possesses a primary amine (–NH₂) and a secondary acetamide (–NHAc). Unhindered palladium catalysts (e.g., Pd(PPh₃)₄) are highly susceptible to off-cycle poisoning, where the Lewis basic nitrogen atoms coordinate to the Pd(II) intermediate, stalling the catalytic cycle[3]. Furthermore, under strongly basic conditions, the primary amine can undergo competitive intermolecular C–N bond formation (Buchwald-Hartwig amination) when a Suzuki-Miyaura coupling is the actual objective[4].

The Causality of Ligand and Base Selection

To circumvent these issues, the selection of dialkylbiarylphosphine ligands (such as XPhos or SPhos) is critical[3].

  • Steric Shielding: The extreme steric bulk of the biaryl framework enforces a highly active monoligated Pd(0)L₁ species that rapidly undergoes oxidative addition into the C–Br bond. Concurrently, this spatial shielding prevents the substrate's free amine groups from coordinating to the palladium center, effectively shutting down the off-cycle poisoning pathway[3].

  • Base Tuning: In Suzuki-Miyaura couplings, weak bases (e.g., K₃PO₄) must be used. Strong bases (like NaOtBu) will deprotonate the primary amine, drastically increasing its nucleophilicity and triggering unintended Buchwald-Hartwig oligomerization[4].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Bromide Poison Off-Cycle Poisoning (Amine Coordination) Pd0->Poison Unhindered Ligands TransMet Transmetalation Intermediate OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Biaryl Product Poison->Pd0 Bulky Ligands (XPhos)

Figure 1. Catalytic cycle of Suzuki-Miyaura coupling highlighting chemoselectivity controls.

Optimization of Reaction Conditions: Quantitative Data

The table below summarizes the causality between reaction conditions and observed outcomes when attempting a Suzuki-Miyaura coupling on N-(2-amino-4-bromophenyl)acetamide.

Table 1: Condition Optimization for Chemoselective Suzuki-Miyaura Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9022Significant starting material recovery; Pd poisoning by –NH₂.
2Pd₂(dba)₃ / dppfK₃PO₄Dioxane/H₂O9045Moderate conversion; some protodehalogenation observed.
3Pd₂(dba)₃ / XPhosNaOtBuDioxane10031Competitive C–N coupling (oligomerization) due to strong base.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 90 94 Optimal; weak base prevents amine deprotonation; bulky ligand prevents poisoning.

Self-Validating Experimental Protocols

The following methodologies are designed to provide intrinsic feedback (visual and analytical) during execution to ensure reaction fidelity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-aryl-2-aminoacetanilide derivatives without compromising the free amine.

Reagents:

  • N-(2-amino-4-bromophenyl)acetamide (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation & Degassing: Charge a Schlenk flask with the substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Add the Dioxane/H₂O mixture.

    • Causality Check: Sparge the mixture with argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately halt the catalytic cycle.

  • Catalyst Activation: Heat the reaction mixture to 90 °C under argon.

    • Self-Validation: Observe the color transition. The initial dark purple/red of Pd₂(dba)₃ should transition to a pale yellow or orange-red within 10 minutes, validating the successful formation of the active monomeric Pd(0)-XPhos species.

  • Reaction Monitoring: Stir at 90 °C for 4–6 hours.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active starting material spot (Rf ~0.3) and the appearance of a new, highly fluorescent blue spot under 254 nm UV light confirms biaryl formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite.

    • Causality Check: This filtration is mandatory to remove precipitated "Palladium black" (inactive Pd(0) aggregates), which can cause emulsions during liquid-liquid extraction.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Downstream Cyclization to Benzimidazoles

Objective: Convert the cross-coupled intermediate into a 5-aryl-2-methylbenzimidazole.

Step-by-Step Procedure:

  • Dissolve the purified 4-aryl-2-aminoacetanilide (1.0 mmol) in glacial acetic acid (5.0 mL).

  • Heat the solution to 110 °C (reflux) for 3 hours.

    • Mechanistic Note: The acidic environment protonates the acetamide carbonyl, rendering it highly electrophilic. The adjacent primary amine attacks the carbonyl carbon, followed by the elimination of water (dehydrative cyclization)[1].

  • Cool the mixture and slowly pour it into ice water. Neutralize cautiously with saturated aqueous NaHCO₃ until precipitation is complete.

  • Filter the solid, wash with cold water, and dry under high vacuum to yield the benzimidazole derivative.

Downstream Applications in Drug Discovery

The cross-coupled products derived from N-(2-amino-4-bromophenyl)acetamide are highly prized advanced intermediates. By leveraging divergent cross-coupling pathways (Suzuki, Buchwald-Hartwig, or Sonogashira), chemists can generate a vast library of functionalized precursors. Subsequent dehydrative cyclization yields 5-substituted 2-methylbenzimidazoles[1]. The benzimidazole core is a privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, antiviral agents, and GPCR antagonists due to its ability to act as a bioisostere for purines and indole rings.

G SM N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) Suzuki Suzuki-Miyaura (Arylboronic Acids) SM->Suzuki Pd, Weak Base Buchwald Buchwald-Hartwig (Amines) SM->Buchwald Pd, Strong Base Sonogashira Sonogashira (Terminal Alkynes) SM->Sonogashira Pd, Cu, Amine Biaryl 4-Aryl Derivative Suzuki->Biaryl Diamine 4-Amino Derivative Buchwald->Diamine Alkyne 4-Alkynyl Derivative Sonogashira->Alkyne Benzimidazole 5-Substituted 2-Methylbenzimidazoles Biaryl->Benzimidazole AcOH, Heat Diamine->Benzimidazole AcOH, Heat Alkyne->Benzimidazole AcOH, Heat

Figure 2. Divergent synthetic workflows for N-(2-amino-4-bromophenyl)acetamide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]

Sources

Application Note: Advanced Analytical Methods for the Quantification of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3) is a critical halogenated aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Accurate quantification of this intermediate is essential for reaction monitoring, yield optimization, and impurity profiling. This application note details a robust, self-validating analytical framework utilizing both RP-HPLC-UV for routine assay and LC-MS/MS for trace-level quantification.

Scientific Rationale & Methodological Design

As a Senior Application Scientist, it is vital to design methods that do not merely separate compounds, but chemically control them. The molecule features a primary aromatic amine, an acetamide moiety, and a heavy halogen atom. This structural triad presents specific chromatographic challenges:

  • Stationary Phase Selection (Causality): Standard C18 columns often struggle to separate closely related halogenated positional isomers. To address this, our protocol employs a Biphenyl stationary phase . The biphenyl phase exploits

    
     interactions with the electron-rich aromatic ring of the analyte, offering superior orthogonal selectivity for halogenated anilines compared to purely hydrophobic alkyl chains[2].
    
  • Mobile Phase pH Control: The primary amine group (pKa ~4.5) must be fully protonated to prevent severe peak tailing caused by secondary interactions with residual silanols on the silica support. Maintaining the mobile phase at pH ~2.7 using 0.1% Formic Acid ensures sharp, Gaussian peak shapes and reproducible retention times[3].

  • Self-Validating Detection (Trustworthiness): For trace analysis, LC-MS/MS is employed. The naturally occurring isotopic ratio of Bromine (

    
     and 
    
    
    
    at approximately 50.69% and 49.31%) acts as an internal self-validation mechanism. Any integrated peak must exhibit this characteristic ~1:1 doublet in the precursor ion scan. By monitoring parallel Multiple Reaction Monitoring (MRM) transitions for both isotopes, the method inherently flags co-eluting matrix interferences if the ratio deviates, ensuring absolute data integrity[4].

Analytical Workflow Visualization

AnalyticalWorkflow Prep 1. Sample Preparation (PTFE Filtration, Matrix Dilution) Separation 2. Chromatographic Separation (Biphenyl Phase, Acidic Gradient) Prep->Separation UV 3a. DAD/UV Detection (254 nm, Routine Quant) Separation->UV MS 3b. LC-MS/MS Detection (ESI+, MRM, Isotope Ratio) Separation->MS Data 4. Data Processing (Self-Validating Quantification) UV->Data MS->Data

Figure 1: Analytical workflow for the quantification of N-(2-amino-4-bromophenyl)acetamide.

Experimental Protocols

Sample Preparation and Extraction

Causality Note: Halogenated aromatic amines can adsorb onto certain polymeric surfaces and are susceptible to oxidation. Proper solvent and filter selection is critical.

  • Stock Solution: Accurately weigh 10.0 mg of N-(2-amino-4-bromophenyl)acetamide reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature.

  • Working Solutions: Dilute the stock solution using the initial mobile phase conditions (5% Methanol / 95% Water with 0.1% Formic Acid) to prevent solvent-effect band broadening upon injection. Prepare a calibration curve ranging from 1–100 µg/mL for UV analysis, and 1–100 ng/mL for MS analysis.

  • Filtration: Filter all final samples through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as they can strongly adsorb hydrophobic brominated aromatics, leading to artificially low recovery rates.

RP-HPLC-UV Method (Routine Assay)

This method is designed for high-throughput, routine quantification of the intermediate during synthesis.

  • Column: Biphenyl (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C (Maintains low solvent viscosity and prevents pressure fluctuations).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: Diode Array Detector (DAD) set to 254 nm (Reference 360 nm).

LC-MS/MS Method (Trace & Impurity Profiling)

For limits of detection in the parts-per-billion (ppb) range, tandem mass spectrometry is utilized[2].

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Self-Validation Criteria: The ratio of the primary quantifier (derived from

    
    ) to the secondary qualifier (derived from 
    
    
    
    ) must remain within ±10% of the theoretical 1.02 isotopic ratio[4].

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.095.05.0Initial
1.095.05.0Isocratic hold
5.040.060.0Linear
7.05.095.0Linear
8.55.095.0Column Wash
8.695.05.0Fast return
12.095.05.0Re-equilibration
Table 2: LC-MS/MS MRM Transitions and Collision Energies
Analyte IsotopePrecursor Ion (

)
Product Ion (

)
Transition TypeCollision Energy (eV)Structural Loss

Isotope
229.0187.0Quantifier15Loss of ketene (-42 Da)

Isotope
231.0189.0Qualifier 115Loss of ketene (-42 Da)

Isotope
229.0108.0Qualifier 225Loss of acetyl + Bromine
Table 3: Method Validation Summary
ParameterRP-HPLC-UV (Assay)LC-MS/MS (Trace)Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL1.0 – 100.0 ng/mL

Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N

10
Injection Precision (RSD) 0.8% (n=6)2.1% (n=6)

2.0% (UV),

5.0% (MS)
Recovery (Spiked Matrix) 98.5% – 101.2%94.3% – 103.1%90% – 110%

References

  • Sigma-Aldrich Product Catalog. "2 amino acetamide - Sigma-Aldrich: N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE (CAS No.: 36847-83-3)." Sigma-Aldrich.1

  • SIELC Technologies. "Easy HPLC Method Development: Analysis of isomers of aromatic amines." SIELC Technologies. 3

  • Zemtsova, I., et al. "Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water." MDPI, 2025.4

  • Zhang, Z.-R., et al. "Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions." Spectrochimica Acta Part A / R Discovery, 2024. 2

Sources

Application Note: N-(2-Amino-4-bromophenyl)acetamide as a Strategic Intermediate in Benzimidazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern medicinal chemistry, the benzimidazole pharmacophore is a privileged scaffold, ubiquitous in kinase inhibitors, antivirals, and GPCR ligands[1]. The efficient construction of highly functionalized benzimidazole libraries relies heavily on pre-organized, bifunctional building blocks. N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) [2] serves as an ideal intermediate for this purpose.

This compound features two distinct functional handles:

  • An ortho-aminoacetamide moiety: A thermodynamically primed synthon that undergoes rapid intramolecular dehydrative cyclization to form the 2-methylbenzimidazole core.

  • A bromine substituent at the 4-position: Upon cyclization, this translates to the 5-position of the benzimidazole ring (forming 5-bromo-2-methyl-1H-benzo[d]imidazole, CAS: 1964-77-8)[3], providing an excellent handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

By utilizing this intermediate, drug development professionals can decouple the construction of the heterocyclic core from the diversification of the library, enabling high-throughput synthesis of structure-activity relationship (SAR) analogs.

Physicochemical Properties

PropertyN-(2-Amino-4-bromophenyl)acetamide5-Bromo-2-methylbenzimidazole (Cyclized Product)
CAS Number 36847-83-3[2]1964-77-8[3]
Molecular Formula C₈H₉BrN₂OC₈H₇BrN₂
Molecular Weight 229.08 g/mol 211.06 g/mol
Role in Synthesis Pre-organized acyclic precursorCross-coupling scaffold / Core pharmacophore
Key Reactivity Nucleophilic attack, DehydrationOxidative addition (Pd), Tautomerization

Synthetic Workflow & Mechanistic Pathway

The transition from the acyclic intermediate to a diversified drug library follows a highly predictable and scalable two-step sequence.

G A N-(2-amino-4-bromophenyl)acetamide CAS: 36847-83-3 B Dehydrative Cyclization A->B Glacial AcOH 100 °C, 3h C 5-Bromo-2-methylbenzimidazole CAS: 1964-77-8 B->C -H₂O D Pd-Catalyzed Cross-Coupling C->D Ar-B(OH)₂ Pd(dppf)Cl₂ E Diversified Drug Candidates D->E Library Generation

Workflow for derivatizing N-(2-amino-4-bromophenyl)acetamide into benzimidazole drug libraries.

Experimental Protocols

As a Senior Application Scientist, it is critical to understand that successful library generation requires protocols that are robust, reproducible, and self-validating. The following methodologies detail the causality behind the reaction conditions.

Protocol A: Intramolecular Dehydrative Cyclization

Objective: Conversion of N-(2-amino-4-bromophenyl)acetamide to 5-bromo-2-methyl-1H-benzo[d]imidazole.

Causality & Mechanistic Insight: Glacial acetic acid acts as both the solvent and the acid catalyst. The acidic environment protonates the carbonyl oxygen of the acetamide, significantly enhancing its electrophilicity. The adjacent primary amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Continuous heating drives the elimination of water. The thermodynamic driving force for this reaction is the formation of the highly stable, 10-pi electron aromatic benzimidazole system[5].

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with N-(2-amino-4-bromophenyl)acetamide (5.0 g, 21.8 mmol).

  • Solvent Addition: Add 25 mL of glacial acetic acid. Stir the suspension at room temperature until partially dissolved.

  • Cyclization: Attach a reflux condenser and heat the mixture to 100 °C using an oil bath. Maintain stirring for 3 hours. The solution will become homogeneous as the reaction progresses.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice-water.

  • Neutralization: Slowly add a 20% aqueous NaOH solution until the pH reaches 7.5–8.0. A pale yellow precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry under high vacuum at 50 °C overnight.

  • Self-Validation (QC):

    • LC-MS: Confirm the mass shift from 229 m/z (starting material) to 211 m/z[M+H]⁺ (product).

    • ¹H NMR (DMSO-d₆): Verify the disappearance of the primary amine signals and the appearance of the benzimidazole N-H broad singlet at ~12.3 ppm, alongside the methyl singlet at 2.50 ppm[1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Derivatization of the 5-bromo-2-methylbenzimidazole core via C-C bond formation.

Causality & Mechanistic Insight: The 5-bromo position undergoes oxidative addition to the active Pd(0) species. We select Pd(dppf)Cl₂ because the bidentate dppf ligand imposes a wide bite angle, which stabilizes the palladium intermediate against deactivation and accelerates the challenging reductive elimination step. A biphasic solvent system (1,4-Dioxane/H₂O) is used to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃). The base is critical for forming the reactive arylboronate complex, which facilitates transmetalation[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 5-bromo-2-methylbenzimidazole (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol).

  • Solvent & Degassing: Add 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Purge the tube with Argon for 5 minutes to remove oxygen, preventing catalyst oxidation and homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 90 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

  • Self-Validation (QC):

    • Isotope Pattern Analysis: The starting material exhibits a distinct 1:1 isotopic pattern (M, M+2) due to ⁷⁹Br and ⁸¹Br. Successful coupling is confirmed by the complete disappearance of this bromine isotope pattern in the LC-MS trace of the product.

Quantitative Data: Cross-Coupling Optimization

To ensure maximum efficiency during library generation, the cross-coupling conditions for the 5-bromo-2-methylbenzimidazole intermediate were optimized. The table below summarizes the causality behind catalyst and solvent selection.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/EtOH/H₂O (2:1:1)901265
Pd(OAc)₂ / SPhos (5 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (3:1)100878
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.0 eq) 1,4-Dioxane/H₂O (4:1) 90 6 92
Pd₂(dba)₃ / XPhos (2.5 mol%)Cs₂CO₃ (2.0 eq)DMF120488

Note: The Pd(dppf)Cl₂ system provides the optimal balance of high yield, shorter reaction time, and milder temperatures, making it the standard protocol for high-throughput library synthesis.

References

  • CORE Open Access. "Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions". CORE. URL: [Link]

Sources

Application Note: Synthetic Routes to Novel N-(2-Amino-4-bromophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-(2-amino-4-bromophenyl)acetamide scaffold is a highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of benzimidazoles, quinoxalinones, and potent epigenetic modulators such as selective histone deacetylase (HDAC) inhibitors[1]. This application note details a highly regioselective and chemoselective two-step synthetic protocol to generate this core scaffold, followed by strategies for downstream analog generation. By establishing a self-validating experimental workflow, this guide provides researchers with robust methodologies to maximize yield, prevent hydrodehalogenation, and avoid poly-acetylation.

Mechanistic Rationale & Route Selection

A common pitfall in synthesizing mono-acetylated phenylenediamines is attempting the direct acetylation of 4-bromo-1,2-phenylenediamine. Because the two primary amino groups possess similar nucleophilicity, direct acylation inevitably yields a complex mixture of N-(2-amino-4-bromophenyl)acetamide, N-(2-amino-5-bromophenyl)acetamide, and diacetylated byproducts[2].

To achieve absolute regiocontrol, the optimal route commences with 4-bromo-2-nitroaniline .

  • Regioselective Acetylation: The single amine is acetylated. Utilizing acetic acid as the solvent buffers the basicity of the amine and prevents the formation of diacetylated byproducts that commonly occur when using stronger bases or excess acetyl chloride[2].

  • Chemoselective Nitro Reduction: The nitro group acts as a masked amine. Reducing the nitro group to an amine must be done carefully to preserve the aryl bromide bond, which is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions[1].

SyntheticRoute A 4-bromo-2-nitroaniline (Starting Material) B N-(4-bromo-2-nitrophenyl)acetamide (Intermediate) A->B Ac2O, AcOH 95°C, 5h C N-(2-amino-4-bromophenyl)acetamide (Core Scaffold) B->C Fe, NH4Cl EtOH/H2O, 80°C D Novel Analogs (e.g., HDAC Inhibitors) C->D Suzuki / Amide Coupling

Caption: Two-step synthetic workflow for N-(2-amino-4-bromophenyl)acetamide and analog generation.

Experimental Protocols

Protocol A: Synthesis of N-(4-bromo-2-nitrophenyl)acetamide

Objective: Achieve quantitative acetylation of the sterically hindered amine without over-reaction.

Reagents:

  • 4-Bromo-2-nitroaniline: 1.0 eq (e.g., 100 g, 460.8 mmol)

  • Acetic Anhydride (

    
    ): 1.3 eq (61.15 g, 599.0 mmol)
    
  • Glacial Acetic Acid (AcOH): 1000 mL

Step-by-Step Procedure:

  • Dissolution: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-nitroaniline in 1000 mL of glacial acetic acid[3].

  • Reagent Addition: Slowly add acetic anhydride to the stirring solution at room temperature.

  • Thermal Activation: Heat the reaction mixture to 95 °C and maintain stirring for 5 hours[3]. Causality Insight: The elevated temperature is required to overcome the strong electron-withdrawing effect of the ortho-nitro group, which significantly reduces the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes:EtOAc 3:1). If unreacted starting material persists, add an additional 0.1 eq of acetic anhydride and heat for 1 more hour[3].

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly into 2000 mL of ice-cold water[3]. The sudden change in polarity forces the highly organic product to precipitate out of solution.

  • Purification: Filter the resulting orange solid. Wash the filter cake sequentially with 1000 mL of water and 1000 mL of saturated aqueous sodium bicarbonate to neutralize residual acetic acid[3]. Dry under vacuum to afford N-(4-bromo-2-nitrophenyl)acetamide (Yield: 67% - 99%).

Protocol B: Chemoselective Reduction to N-(2-amino-4-bromophenyl)acetamide

Objective: Reduce the nitro group to a primary amine while strictly preserving the C-Br bond.

Reagents:

  • N-(4-bromo-2-nitrophenyl)acetamide: 1.0 eq (50 g, 193 mmol)

  • Iron (Fe) powder (325 mesh): 5.0 eq (53.9 g, 965 mmol)

  • Ammonium Chloride (

    
    ): 5.0 eq (51.6 g, 965 mmol)
    
  • Ethanol / Water (4:1 v/v): 500 mL

Step-by-Step Procedure:

  • Suspension: Suspend N-(4-bromo-2-nitrophenyl)acetamide in 500 mL of the EtOH/

    
     mixture in a 1 L flask.
    
  • Activation: Add

    
     and Fe powder. Causality Insight:
    
    
    
    acts as a mild proton source that activates the iron surface for electron transfer without creating an overly acidic environment that could hydrolyze the acetamide protecting group.
  • Reflux: Heat the vigorously stirring mixture to 80 °C for 2 hours. The orange suspension will gradually turn into a dark brown/black slurry as iron oxides form.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron sludge. Critical Step: Hot filtration prevents the newly formed product from crystallizing within the Celite pad. Wash the pad with hot ethanol (2 x 100 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield N-(2-amino-4-bromophenyl)acetamide as an off-white solid (MW: 229.08  g/mol )[4].
    

Quantitative Data: Optimization of the Reduction Step

The choice of reducing agent is the most critical variable in this workflow. Table 1 summarizes optimization data, demonstrating why the Béchamp-type reduction (Fe/


) is superior to catalytic hydrogenation for this specific halogenated scaffold.

Table 1: Comparison of Reducing Agents for N-(4-bromo-2-nitrophenyl)acetamide

Reducing AgentSolvent SystemTemp (°C)ConversionYield of Desired ProductHydrodehalogenation Byproduct
Fe /

EtOH /

(4:1)
80>99%92% < 1%
Pd/C (10%) /

Methanol25>99%45%52% (Major side reaction)

Ethanol70>99%85%< 1% (Heavy metal toxicity issues)
Zn /

Methanol2580%72%5%

Downstream Applications: Synthesis of Epigenetic Modulators

The resulting N-(2-amino-4-bromophenyl)acetamide is a bifunctional scaffold. The primary amine can undergo amide coupling (e.g., with chloronicotinic acid), while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with thiophene-2-boronic acid)[1].

These derivatizations are heavily utilized in the development of selective HDAC1 and HDAC2 inhibitors. By incorporating a zinc-binding group and a surface recognition cap, these analogs effectively block the HDAC active site[1].

Mechanism A N-(2-amino-4-bromophenyl)acetamide Analog (HDACi) B HDAC1 / HDAC2 Enzyme Inhibition A->B Binds Zinc in Active Site C Histone Hyperacetylation (e.g., H2BK5) B->C Prevents Deacetylation D Chromatin Relaxation & Gene Transcription C->D Epigenetic Modulation E Cell Cycle Arrest & Apoptosis in Cancer Cells D->E Therapeutic Efficacy

Caption: Biological signaling pathway of HDAC inhibitors derived from the synthesized core scaffold.

Prolonged exposure to these analogs leads to sustained histone hyperacetylation (e.g., at histone H2BK5), driving robust antiproliferative effects and apoptosis in tumor-bearing models[1].

References

  • Source: nih.
  • Technical Support Center: N-(4-Bromopyridin-2-yl)
  • N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O)
  • 881-50-5, N-(4-Bromo-2-nitrophenyl)

Sources

Application Note: Scale-Up Synthesis of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3), a critical intermediate in the manufacturing of benzimidazole-based therapeutics and HDAC inhibitors (e.g., Entinostat analogs).[1]

While bench-scale methods often rely on catalytic hydrogenation or expensive noble metals, this guide focuses on a cost-effective, chemically selective route designed for kilogram-scale production.[1] The protocol prioritizes the Fe/NH₄Cl reduction system to ensure the preservation of the aryl bromide moiety, which is prone to hydrodehalogenation under standard catalytic hydrogenation conditions.

Key Process Features
  • Chemoselectivity: >99% retention of the bromine substituent during nitro reduction.

  • Scalability: Exotherm management strategies for the nitration step.

  • Purification: Chromatography-free workup relying on crystallization.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a three-step sequence starting from the commoditized raw material 4-bromoaniline .[1] The strategy utilizes the acetamide group not only as a final structural element but also as a directing group to install the amine functionality at the ortho position.

Strategic Workflow (DOT Visualization)

SynthesisRoute SM 4-Bromoaniline (Starting Material) Step1 Step 1: Acetylation (Ac2O, AcOH) SM->Step1 Int1 N-(4-bromophenyl)acetamide (Stable Intermediate) Step1->Int1 >95% Yield Step2 Step 2: Nitration (HNO3, H2SO4) Int1->Step2 Int2 N-(4-bromo-2-nitrophenyl)acetamide (Regioselective) Step2->Int2 Ortho-substitution Step3 Step 3: Selective Reduction (Fe, NH4Cl) Int2->Step3 Product N-(2-amino-4-bromophenyl)acetamide (Target) Step3->Product No Debromination

Figure 1: Strategic workflow for the synthesis of N-(2-amino-4-bromophenyl)acetamide.

Process Safety & Risk Assessment

Before proceeding with scale-up, the following critical hazards must be mitigated:

  • Nitration Exotherm: The nitration of acetanilides is highly exothermic. At scale, heat accumulation can lead to runaway reactions or dinitration (formation of explosive byproducts).

    • Control: Strict temperature maintenance (<5°C) during addition; use of a jacketed reactor with active cooling.

  • Hydrogen Evolution: The iron-mediated reduction generates hydrogen gas, albeit less vigorously than acidic Fe reduction.

    • Control: Adequate headspace ventilation and nitrogen sweeping.

  • Iron Waste: The reduction generates iron oxide sludge.

    • Control: Filtration through Celite is mandatory to prevent clogging of lines; proper disposal of metal waste.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Bromoaniline

This step protects the amine and increases the steric bulk to direct the subsequent nitration.

  • Reagents: 4-Bromoaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Scale: 1.0 kg input.

Protocol:

  • Charge a 10 L reactor with 4-bromoaniline (1.0 kg, 5.81 mol) and Glacial Acetic Acid (3.0 L) .

  • Heat the mixture to 40°C to ensure complete dissolution.

  • Add Acetic Anhydride (711 g, 6.97 mol) dropwise over 60 minutes. Note: Mild exotherm.

  • Heat the mixture to reflux (approx. 118°C) for 2 hours.

  • IPC (In-Process Control): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. Target: <1% starting aniline.

  • Cool the mixture to room temperature (20-25°C) and then pour slowly into Ice Water (10 L) with vigorous stirring.

  • Filter the resulting white precipitate. Wash the cake with water (3 x 2 L) until the filtrate pH is neutral.

  • Dry in a vacuum oven at 60°C.

  • Expected Yield: ~1.2 kg (96-98%).

  • Appearance: White to off-white solid.[1]

Step 2: Regioselective Nitration

The acetamide group directs the nitro group to the ortho position (position 2). The bromine at position 4 blocks the para position.

  • Reagents: N-(4-bromophenyl)acetamide (from Step 1), Conc. H₂SO₄, Fuming HNO₃.

  • Critical Parameter: Temperature control < 10°C.

Protocol:

  • Charge Conc. H₂SO₄ (2.5 L) into a jacketed glass reactor cooled to 0°C.

  • Slowly add N-(4-bromophenyl)acetamide (500 g, 2.34 mol) portion-wise, maintaining internal temperature < 10°C. Stir until fully dissolved.

  • Prepare a nitrating mixture: Fuming HNO₃ (165 g, 2.6 mol) in Conc. H₂SO₄ (500 mL) .

  • Add the nitrating mixture dropwise over 2 hours. Crucial: Stop addition if temp exceeds 10°C.

  • After addition, allow the reaction to warm to 20°C and stir for 1 hour.

  • Quench: Pour the reaction mixture onto Crushed Ice (5 kg) . The product will precipitate as a yellow solid.

  • Filter and wash thoroughly with water to remove acid traces.

  • Purification (Optional but recommended for scale-up): Recrystallize from Ethanol/Water if isomeric purity is <98%.

  • Expected Yield: ~540 g (89%).

  • Product: N-(4-bromo-2-nitrophenyl)acetamide.[1][2][3]

Step 3: Chemoselective Reduction (Fe/NH₄Cl)

Why this method? Catalytic hydrogenation (Pd/C, H₂) often causes debromination (cleavage of the C-Br bond). The Iron/Ammonium Chloride system is mild, selective, and robust for scale-up [1].

  • Reagents: N-(4-bromo-2-nitrophenyl)acetamide, Iron Powder (325 mesh), Ammonium Chloride, Ethanol, Water.[1]

Protocol:

  • In a 5 L reactor, suspend N-(4-bromo-2-nitrophenyl)acetamide (200 g, 0.77 mol) in Ethanol (1.5 L) and Water (500 mL) .

  • Add Ammonium Chloride (41 g, 0.77 mol) .

  • Heat the mixture to 70°C.

  • Add Iron Powder (215 g, 3.85 mol) portion-wise over 30 minutes. Caution: Hydrogen evolution may cause foaming.

  • Stir vigorously at reflux (approx. 80°C) for 2-4 hours. The yellow suspension will turn dark grey/black (iron oxides).

  • IPC: Monitor HPLC for disappearance of nitro intermediate.

  • Workup: Hot filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (500 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • The product often precipitates from the remaining aqueous layer upon cooling. If not, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Expected Yield: ~150 g (85%).

  • Product: N-(2-amino-4-bromophenyl)acetamide.[1]

Analytical Data & Specifications

TestMethodSpecification
Appearance VisualOff-white to pale brown solid
Purity HPLC (C18, ACN/Water)> 98.0%
Identity 1H NMR (DMSO-d6)Consistent with structure
Melting Point Capillary138 - 142°C
Bromine Content Elemental Analysis34.5 - 35.5% (Theoretical: 34.9%)

NMR Interpretation (Expected):

  • δ 2.05 ppm (s, 3H): Acetyl methyl group (-COCH 3).

  • δ 5.10 ppm (br s, 2H): Free amine (-NH 2).

  • δ 9.20 ppm (s, 1H): Amide proton (-NH Ac).

  • Aromatic Region: Three protons showing 1,2,4-substitution pattern (d, dd, d).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Debromination (M-Br peak missing) Reduction conditions too harsh (e.g., if using H2/Pd).[1]Switch strictly to Fe/NH₄Cl or SnCl₂. Avoid Pd/C.
Low Yield in Step 2 (Nitration) Temperature too high (>20°C) causing dinitration or oxidation.Maintain <5°C during addition. Ensure efficient stirring.
Filtration Difficulties (Step 3) Colloidal iron particles.Use a thicker Celite bed; ensure filtration is done while hot (>60°C).
Colored Impurities in Final Product Oxidation of the free amine.Store under nitrogen/argon. Recrystallize from EtOH with a pinch of sodium dithionite.

References

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 2012.

  • Selective Reduction of Nitro Group in Aryl Halides. Journal of Nanoscience and Nanotechnology, 2018.

  • Synthesis of N-(4-bromo-2-nitrophenyl)acetamide. PubChem Compound Summary, CID 136690.[1]

  • Process Safety in Nitration of Acetanilides. BenchChem Application Note, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting bottlenecks when synthesizing halogenated amino-acetamides.

The synthesis of N-(2-amino-4-bromophenyl)acetamide from 4-bromo-2-nitroaniline is a classic two-step workflow: an N-acetylation followed by a nitro reduction. While seemingly straightforward, this pathway is fraught with chemoselectivity traps—specifically, the poor nucleophilicity of the starting amine and the high risk of hydrodehalogenation (loss of the bromine atom) during the reduction step.

This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.

Part 1: Diagnostic Troubleshooting Flowchart

Before adjusting your reaction parameters, use the diagnostic logic below to isolate the root cause of your yield loss.

Troubleshooting Start Yield Issue Detected in Target Synthesis Isolate Isolate Problem Step Start->Isolate Step1 Acetylation Step (Low Conversion) Isolate->Step1 Step2 Reduction Step (Impure/Low Yield) Isolate->Step2 Sol1 Increase Temp to 95°C Use Ac2O in AcOH Step1->Sol1 CheckDebrom Is Debromination Occurring? Step2->CheckDebrom Sol2 Switch from Pd/C to Fe/NH4Cl or SnCl2 CheckDebrom->Sol2 Yes (Loss of Br) CheckHyd Is Acetamide Hydrolyzing? CheckDebrom->CheckHyd No Sol3 Buffer pH (NH4Cl) Avoid Strong HCl CheckHyd->Sol3 Yes (Free Amine)

Diagnostic logic for resolving yield bottlenecks in halogenated acetamide synthesis.

Part 2: Frequently Asked Questions (FAQs) & Causality

Section A: The Acetylation Step

Q: My acetylation of 4-bromo-2-nitroaniline is stalling at 50-60% conversion, even with excess acetic anhydride. Why is the reaction so sluggish? A: The starting material, 4-bromo-2-nitroaniline, contains an amine group that is severely deactivated. It is positioned ortho to a strongly electron-withdrawing nitro group and para to a mildly electron-withdrawing bromine atom[1]. This drastically reduces the electron density on the nitrogen, making it a poor nucleophile. Solution: Room temperature acetylation will fail. You must use a solvent system that acts as both a proton transfer agent and a solvent. Dissolving the substrate in glacial acetic acid (AcOH) and adding an excess of acetic anhydride (Ac2O) at elevated temperatures (95 °C) provides the necessary activation energy to drive the reaction to >95% yield[2].

Section B: The Chemoselective Reduction Step

Q: I am using standard Palladium on Carbon (Pd/C) with hydrogen gas to reduce the nitro group, but mass spectrometry shows a major byproduct missing the bromine atom. How do I prevent this? A: You are observing hydrodehalogenation. Palladium is highly active and readily undergoes oxidative addition into the relatively weak C-Br bond. Under a hydrogen atmosphere, this results in the cleavage of the bromine atom, yielding N-(2-aminophenyl)acetamide instead of your target. Solution: You must abandon catalytic hydrogenation in favor of chemoselective single-electron transfer (SET) reductions. The Béchamp reduction using Iron (Fe) powder is highly tolerant of aryl halides[3]. Alternatively, Stannous Chloride (SnCl2) is an excellent, mild reagent for selective nitro reduction without disturbing halogens[4].

Q: I switched to an Iron/HCl reduction, but now my acetamide group is hydrolyzing back to the free amine, destroying my regioselectivity. What is the fix? A: The standard Béchamp reduction uses strong aqueous acid (HCl) to etch the iron oxide layer and generate the active Fe(0) surface. However, boiling an acetamide in strong aqueous HCl will inevitably hydrolyze the amide bond. Solution: Modulate the acidity. Replace HCl with Ammonium Chloride (NH4Cl). NH4Cl provides a mildly acidic, buffered aqueous environment (pH ~5.5) that is sufficient to activate the iron powder but gentle enough to leave the acetamide group completely intact.

Part 3: Quantitative Data Comparison

To illustrate the causality of reagent selection, the following table summarizes the expected outcomes when applying different reduction conditions to the intermediate N-(4-bromo-2-nitrophenyl)acetamide.

Reduction SystemExpected Target YieldDebromination (Byproduct)Amide Hydrolysis (Byproduct)Recommendation
Pd/C, H2 (1 atm), MeOH < 10%> 85% < 5%❌ Avoid for aryl bromides
Fe powder, aq. HCl, 100°C 40 - 50%< 2%40 - 50% ❌ Too harsh (hydrolysis)
SnCl2·2H2O, EtOH, 70°C 85 - 90%< 1%< 2%✅ Excellent, but generates heavy metal waste
Fe powder, aq. NH4Cl, 80°C 92 - 98% < 1% < 1% 🌟 Optimal (Green, high yield, chemoselective)

Part 4: Validated Experimental Protocols

The following self-validating protocols are engineered to guarantee high yields by addressing the mechanistic pitfalls discussed above.

ChemicalWorkflow SM 4-Bromo-2-nitroaniline (Deactivated) Rxn1 Acetylation Ac2O, AcOH, 95°C SM->Rxn1 Int N-(4-Bromo-2-nitrophenyl) acetamide Rxn1->Int Rxn2 Chemoselective Reduction Fe powder, NH4Cl, 80°C Int->Rxn2 Prod N-(2-Amino-4-bromophenyl) acetamide Rxn2->Prod

Optimized two-step synthetic workflow for N-(2-amino-4-bromophenyl)acetamide.

Protocol 1: Synthesis of N-(4-bromo-2-nitrophenyl)acetamide

Objective: Overcome poor amine nucleophilicity.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 eq) in glacial acetic acid (approx. 5-8 mL per gram of substrate).

  • Reagent Addition: Add acetic anhydride (1.5 to 2.0 eq) in one portion.

  • Heating: Heat the reaction mixture to 95 °C using an oil bath. Maintain this temperature for 5 to 7.5 hours[2].

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material spot (bright yellow) should completely disappear, replaced by a higher Rf spot (the acetamide).

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice/water (10x volume of AcOH used) with vigorous stirring.

  • Isolation: Filter the resulting orange/yellow precipitate. Wash the filter cake thoroughly with water, followed by a saturated sodium bicarbonate (NaHCO3) solution to neutralize residual acetic acid, and finally with water again. Dry under a vacuum to yield the intermediate.

Protocol 2: Chemoselective Reduction to N-(2-amino-4-bromophenyl)acetamide

Objective: Reduce the nitro group without debromination or amide hydrolysis.

  • Setup: In a round-bottom flask, suspend the N-(4-bromo-2-nitrophenyl)acetamide intermediate (1.0 eq) in a mixture of Ethanol and Water (typically 4:1 v/v).

  • Activation: Add Ammonium Chloride (NH4Cl) (3.0 eq) and fine Iron (Fe) powder (5.0 to 8.0 eq)[3]. Note: Ensure the iron powder is unoxidized; washing it briefly with dilute HCl and drying prior to use can increase surface activity if old stock is used.

  • Heating: Heat the suspension to 80 °C (gentle reflux). Vigorous stirring is critical because the reaction is heterogeneous.

  • Validation (TLC): Monitor via TLC (DCM:MeOH 10:1). The nitro compound will disappear, and a highly polar, UV-active spot (the amine) will appear. The reaction is typically complete within 2-4 hours.

  • Workup: While the mixture is still warm, filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethyl acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure N-(2-amino-4-bromophenyl)acetamide as an off-white to pale brown solid.

References

  • 4-bromo-2-nitroaniline: A multistep synthesis ProQuest
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Master Organic Chemistry
  • 881-50-5, N-(4-Bromo-2-nitrophenyl)acetamide Formula ECHEMI

Sources

Technical Support Center: Impurity Profiling for N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3)[1]. This compound is a highly reactive, halogenated aniline derivative widely used as a building block in pharmaceutical synthesis. Due to its bifunctional nature (a primary amine and an acetamide group), its synthesis and storage are prone to generating a complex profile of process-related impurities and degradation products.

This guide is designed for analytical chemists and drug development professionals. It provides field-proven methodologies, self-validating protocols, and troubleshooting steps to ensure your impurity profiling meets stringent regulatory standards.

Impurity Profiling Logical Workflow

To comply with global regulatory expectations, impurity identification must follow a logical, data-driven sequence. The workflow below illustrates the standard progression from initial detection to definitive structural elucidation.

ImpurityWorkflow Start Crude N-(2-amino-4-bromophenyl)acetamide Sample HPLC HPLC-UV (PDA) Analysis (Purity & Quantitation) Start->HPLC Dissolve in ACN/H2O LCMS LC-MS/MS Analysis (Mass & Fragmentation) HPLC->LCMS Identify Impurity Peaks Threshold Check against ICH Q3A Thresholds LCMS->Threshold Calculate % Area Isolate Prep-HPLC Isolation (If >0.10%) Threshold->Isolate Exceeds Limit NMR NMR Spectroscopy (Structural Elucidation) Isolate->NMR Purified Impurity

Workflow for the identification and structural elucidation of synthetic impurities.

Common Process-Related Impurities & Causality

Understanding the chemical origin of impurities is the first step in targeted analytical profiling. N-(2-amino-4-bromophenyl)acetamide is typically synthesized via the selective acetylation of 4-bromo-1,2-phenylenediamine. The table below summarizes the most frequent impurities observed during this process, driven by reaction kinetics and steric hindrance[2].

Impurity ClassificationChemical IdentityCausality / OriginExpected m/z [M+H]⁺
Starting Material 4-bromo-1,2-phenylenediamineIncomplete acetylation reaction due to insufficient reagent or low reaction temperature.187.0 / 189.0
Regioisomer N-(2-amino-5-bromophenyl)acetamideNon-selective acetylation. The 5-bromo position amine can react if thermodynamic control is lost.229.0 / 231.0
Over-acetylation N,N'-(4-bromo-1,2-phenylene)diacetamideExcess acetic anhydride reacting with both primary amines.271.0 / 273.0
Degradation Azo / Azoxy DimersOxidative coupling of the free primary amine upon exposure to oxygen and light.> 400.0

Note: Because bromine has two stable isotopes (


Br and 

Br) in a nearly 1:1 ratio, all monomeric impurities will exhibit a distinct doublet separated by 2 Da in the mass spectrum. This is a critical diagnostic signature.

Self-Validating Analytical Protocol (LC-MS/MS)

3 is the gold standard for structural characterization of organic molecules[3]. To ensure data integrity, the following protocol incorporates built-in self-validation steps.

Step 1: System Suitability & Sample Preparation
  • Causality: Before analyzing an unknown sample, you must prove the system is capable of separating closely related compounds.

  • Blank Injection: Run a 50:50 Water:Acetonitrile blank to establish a baseline and confirm zero column carryover.

  • System Suitability Test (SST): Inject a resolution mixture containing the API (1.0 mg/mL) spiked with 0.1% 4-bromo-1,2-phenylenediamine.

  • Validation Criterion: The chromatographic resolution (

    
    ) between the starting material and the API must be 
    
    
    
    . Do not proceed if this fails.
Step 2: Chromatographic Separation
  • Causality: Standard C18 columns often fail to separate the 4-bromo and 5-bromo regioisomers due to identical hydrophobicity. We mandate the use of a Pentafluorophenyl (PFP) column, which leverages

    
     and dipole interactions to resolve positional isomers.
    
  • Column: PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water (Formic acid promotes protonation of the basic aniline group for MS detection).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min.

Step 3: MS Detection & Data Processing
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Execution: Extract Ion Chromatograms (EICs) for the expected m/z values (187, 229, 271) to locate trace impurities hidden beneath the main UV peak.

Regulatory Thresholds (ICH Q3A)

Analytical results must be contextualized against the 4 for new drug substances[4]. For a typical maximum daily dose (MDD) of


 2g/day, the following thresholds dictate your required actions:
Threshold TypeLimit (% Area)Mandatory Action if Exceeded
Reporting Threshold 0.05%Document and report the impurity level in batch records.
Identification Threshold 0.10%Structurally identify the impurity via LC-MS/MS or NMR[5].
Qualification Threshold 0.15%Conduct safety/toxicology bridging studies to qualify the impurity.

Troubleshooting & FAQs

Q1: I am observing a split peak or a shoulder on the main API peak in the UV chromatogram. What is causing this, and how do I resolve it? A: This is a classic indication of regioisomer co-elution (e.g., N-(2-amino-5-bromophenyl)acetamide co-eluting with the target API). Because their masses are identical (m/z 229), MS alone cannot differentiate them without distinct MS/MS fragmentation. Solution: Switch from a standard C18 to a PFP or Phenyl-Hexyl column. Adjust the gradient slope to be shallower (e.g., 0.5% B/min) specifically around the elution time of the API.

Q2: My sample solution turns dark brown over time, and new broad peaks appear at the end of the chromatogram. What is happening? A: The free primary amine on the aromatic ring is highly susceptible to oxidation. This forms highly conjugated, colored azo or azoxy dimers. This is a sample degradation issue, not a synthesis byproduct. Solution: Prepare samples in amber vials to prevent photodegradation. Purge the diluent with nitrogen to remove dissolved oxygen, and analyze the samples immediately after preparation.

Q3: I see a peak with m/z 271.0, but its UV absorbance is very low compared to the API. Why is the quantitation mismatched? A: An m/z of 271.0 corresponds to the over-acetylated impurity (N,N'-diacetamide). Acetylating both amines disrupts the conjugation of the nitrogen lone pairs with the aromatic ring. This significantly alters its UV chromophore, reducing its molar absorptivity at typical wavelengths (e.g., 254 nm). Solution: Rely on the MS Total Ion Chromatogram (TIC) or use a lower UV wavelength (e.g., 210 nm) for more accurate relative quantitation of this specific impurity.

Troubleshooting Decision Matrix

Troubleshooting Issue Co-eluting Peaks Observed (e.g., Regioisomers) CheckMS Extract Ion Chromatogram (EIC) Are m/z values identical? Issue->CheckMS YesIso Yes: Isomers (e.g., 5-bromo vs 4-bromo) CheckMS->YesIso Yes NoMass No: Distinct Masses (e.g., Diacetate vs Mono) CheckMS->NoMass No Action1 Modify Stationary Phase (Use Phenyl-Hexyl or PFP) YesIso->Action1 Action2 Optimize Gradient (Flatter slope, adjust pH) NoMass->Action2

Decision matrix for resolving co-eluting chromatographic peaks during impurity profiling.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances - fda.gov - 4

  • Impurities in new drug substances Q3A (R2) - ich.org - 5

  • 36847-83-3| Chemical Name : N-(2-Amino-4-bromophenyl)acetamide - pharmaffiliates.com - 1

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide - azerbaijanmedicaljournal.net - 2

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - ijprajournal.com - 3

Sources

Technical Support Center: Resolving Solubility Challenges of N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-amino-4-bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this versatile but often challenging intermediate. We will move beyond simple solvent lists to explore the underlying chemical principles governing its solubility and provide robust, field-proven troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.

Understanding the Molecule: A Tale of Two Ends

The solubility behavior of N-(2-amino-4-bromophenyl)acetamide is dictated by the competing functionalities within its structure. Understanding this internal tug-of-war is the first step to mastering its dissolution.

  • The Hydrophilic Head: The primary aromatic amine (-NH₂) and the secondary amide (-NH-C=O) groups are polar and capable of acting as both hydrogen bond donors and acceptors.[1][2] This part of the molecule seeks interaction with polar solvents.

  • The Hydrophobic Tail: The bromophenyl ring is non-polar and bulky. This hydrophobic portion of the molecule prefers to interact with non-polar or less polar organic solvents.[3]

This dual nature means that no single solvent is perfect, and successful solubilization often requires a nuanced approach, such as mixed solvent systems or manipulation of reaction conditions.

Troubleshooting Guide: From Suspension to Solution

This section addresses the most common solubility problems encountered during experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: The Compound Fails to Dissolve in the Primary Reaction Solvent

You've added your N-(2-amino-4-bromophenyl)acetamide to the chosen solvent, but it remains a stubborn suspension even with stirring.

Potential Causes:

  • Polarity Mismatch: The "like dissolves like" principle is fundamental. The chosen solvent may not have the appropriate polarity to overcome the compound's strong intermolecular forces in its crystal lattice.[3]

  • High Crystal Lattice Energy: Amides often form strong hydrogen bonds in their solid state, creating a highly stable crystal structure that requires significant energy to break apart.[2][4]

  • Insufficient Solvent Volume: The concentration may simply be above the saturation point for the given solvent and temperature.

Recommended Solutions:

  • Systematic Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities. A general screening guide is provided below.

Solvent ClassExamplesPolaritySuitability Notes
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHighExcellent starting points for full dissolution. Often used as co-solvents in smaller percentages.[5]
Polar Protic Methanol, Ethanol, IsopropanolHighModerate solubility. Can be effective, but the protic nature might interfere with certain reagents.
Ethers THF, Dioxane, 2-MeTHFIntermediateModerate to poor solubility. Often require heating or use as part of a co-solvent system.
Halogenated Dichloromethane (DCM), ChloroformIntermediateGenerally poor solubility for this compound due to insufficient polarity.
Non-Polar Toluene, Xylene, HexanesLowVery poor solubility. Typically used as the primary solvent with a polar co-solvent.
  • Application of Heat: Increasing the temperature provides the necessary energy to overcome the crystal lattice forces.

    • Protocol: Gradually heat the mixture while stirring, monitoring for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any reagent.

    • Causality: Heat increases the kinetic energy of both solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the solute's crystal lattice. Solubility of many organic solids in organic solvents increases with temperature.[6][7]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation.

    • Protocol: Place the sealed reaction vessel in a sonicator bath.

    • Causality: The high-frequency sound waves create cavitation bubbles that collapse near the solid's surface, breaking apart agglomerates and increasing the effective surface area for the solvent to act upon.

Issue 2: Compound Dissolves with Heat but Precipitates During the Reaction

A common frustration is achieving a clear solution at a higher temperature, only to see the starting material crash out as other reagents are added or as the reaction progresses.

Potential Causes:

  • Supersaturation: The initial solution was supersaturated and thermodynamically unstable at the reaction temperature.

  • Changing Solvent Environment: The addition of less polar reagents or the formation of non-polar products can decrease the overall polarity of the reaction mixture, reducing its capacity to solvate the N-(2-amino-4-bromophenyl)acetamide.

Recommended Solutions:

  • Implement a Co-Solvent System: This is one of the most powerful techniques for maintaining solubility.[8] A small amount of a high-boiling, highly polar aprotic solvent is added to the primary, less polar solvent.

    • Mechanism: The co-solvent disrupts the primary solvent's structure and creates "micro-environments" with higher polarity where the polar solute can remain dissolved.[8][9] Common choices include adding 5-10% (v/v) of DMF or NMP to a primary solvent like Toluene or THF.

    Experimental Protocol: Using a Co-Solvent System
    • To the reaction vessel, add the N-(2-amino-4-bromophenyl)acetamide and other solid reagents.

    • Add the bulk of the required solvent volume using your primary, less polar solvent (e.g., Toluene).

    • Begin stirring. Add the polar aprotic co-solvent (e.g., DMF) dropwise, starting with ~5% of the total planned solvent volume.

    • Gently heat the mixture as needed, observing for complete dissolution before proceeding with the addition of other liquid reagents.

  • Maintain Consistent Temperature: Ensure your heating apparatus (oil bath, heating mantle) provides stable and uniform heat throughout the reaction duration to prevent localized cooling that could trigger precipitation.

Issue 3: Reaction Stalls or is Incomplete Due to Suspected Solubility Limits

Even if the bulk of the solid appears to dissolve, a low concentration of the active, solvated reactant can lead to slow or incomplete reactions (a mass-transfer-limited reaction).

Potential Causes:

  • Low Effective Concentration: The rate of dissolution from the solid phase to the liquid phase is slower than the rate of the chemical reaction, making solubility the rate-limiting step.

Recommended Solutions:

  • pH Adjustment to Form a Soluble Salt: The primary amino group on the phenyl ring is basic and can be protonated by an acid to form a highly soluble anilinium salt.[10][11]

    • Mechanism: Aniline and its derivatives react with acids like hydrochloric acid (HCl) to form salts (e.g., phenylammonium chloride) which are often significantly more soluble in polar solvents than the free base.[10]

    • Considerations: This strategy is highly effective but requires that all subsequent reagents and reaction steps are compatible with an acidic environment. The product may also need to be neutralized during workup to isolate the free base form. For very hydrophobic anilines where simple acids are insufficient, stronger, more hydrophilic acids like 1,5-naphthalenedisulfonic acid can be considered.[12]

    Experimental Protocol: pH-Dependent Solubility Assessment
    • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4).

    • Compound Addition: Add an excess amount of N-(2-amino-4-bromophenyl)acetamide to a fixed volume of each buffer in separate vials.

    • Equilibration: Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This will reveal the optimal pH for maximum solubility.[5][13]

Visual Troubleshooting Workflow

The following diagram outlines a logical sequence for addressing solubility issues.

G start Compound Insoluble in Primary Solvent solvent_screen Perform Solvent Screen (See Table 1) start->solvent_screen heat_sonicate Apply Heat or Sonication solvent_screen->heat_sonicate is_dissolved1 Dissolved? heat_sonicate->is_dissolved1 co_solvent Introduce a Co-Solvent (e.g., 5-10% DMF, NMP) is_dissolved1->co_solvent No / Crashes Out success Proceed with Reaction is_dissolved1->success Yes is_dissolved2 Dissolved & Stable? co_solvent->is_dissolved2 ph_adjust Consider pH Adjustment (Acidification to form salt) is_dissolved2->ph_adjust No is_dissolved2->success Yes is_compatible Reaction Compatible with new pH? ph_adjust->is_compatible is_compatible->success Yes reassess Re-evaluate Synthetic Route or Purification Strategy is_compatible->reassess No

Caption: A step-by-step workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best "first-choice" solvents for dissolving N-(2-amino-4-bromophenyl)acetamide? A: For initial solubilization tests, polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended due to their strong solvating power for a wide range of compounds.[5] Tetrahydrofuran (THF) and alcohols like ethanol are also viable options to include in an initial screen.

Q2: My compound is still not dissolving. Could there be a purity issue? A: Absolutely. The presence of insoluble impurities or even different polymorphic forms of the compound can significantly impact its observed solubility.[14][15] If you suspect purity issues, verify the material using analytical techniques like NMR, LC-MS, or melting point analysis. Purification via recrystallization from a suitable solvent system may be necessary.[16]

Q3: How much co-solvent should I use? A: Start with a low percentage, typically 5-10% of the total reaction volume. Adding too much co-solvent can dramatically alter the reaction medium's properties, potentially affecting reaction rates or leading to unwanted side reactions. The goal is to use the minimum amount necessary to maintain a homogeneous solution at the reaction temperature.

Q4: Can using an acid to protonate the amine affect my reaction? A: Yes, significantly. While forming the anilinium salt is an excellent strategy for solubilization, the resulting acidic medium can be incompatible with acid-sensitive functional groups or reagents (e.g., certain protecting groups, strong bases). Always evaluate the stability of all reaction components under acidic conditions before employing this method.

References
  • Benchchem. (n.d.). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
  • MDPI. (n.d.). Special Issue : Synthetic Transformations of Amides and Esters in Organic Synthesis.
  • Benchchem. (n.d.). Overcoming poor solubility of 6-Chloroquinolin-2-amine in reactions.
  • Smolecule. (2023, August 15). Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4.
  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • MDPI. (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • HSC Chemistry. (n.d.). Amides - Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
  • Santa Cruz Biotechnology. (n.d.). 2-amino-N-(4-bromophenyl)acetamide hydrochloride.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Quora. (2018, June 20). Why does aniline dissolve in HCL?
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Organic Syntheses Procedure. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • Principles of Drug Action 1. (2005). Amides.
  • Reddit. (2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). r/Chempros.
  • PubChemLite. (n.d.). N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O).
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Benchchem. (n.d.). Technical Support Center: Improving the Solubility of N-(2-Aminopyrimidin-4-yl)acetamide for Biological Assays.
  • Semantic Scholar. (2013). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8).
  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook.
  • ResearchGate. (n.d.). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.
  • PMC. (n.d.). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide.
  • CORE. (2013, February 25). N-(4-Bromophenyl)acetamide: a new polymorph.
  • ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • PMC. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph.
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook.

Sources

minimizing byproduct formation in N-(2-amino-4-bromophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-amino-4-bromophenyl)acetamide . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges inherent in this two-step synthesis (acetylation of 4-bromo-2-nitroaniline followed by nitro reduction).

This guide moves beyond basic recipes; it dissects the thermodynamic and kinetic causality behind byproduct formation—specifically hydrodehalogenation, benzimidazole cyclization, and over-acetylation—providing you with a self-validating, optimized workflow.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Why am I seeing significant debromination (formation of N-(2-aminophenyl)acetamide) during the reduction step? Root Cause: You are likely using a highly active catalytic transfer hydrogenation system or hydrogen gas with Palladium on Carbon (Pd/C). While Pd/C is excellent for standard nitro reductions, the palladium catalyst readily inserts into the labile C-Br bond via oxidative addition, leading to rapid reductive cleavage (hydrodehalogenation) [1]. The Fix: Abandon palladium-based catalysis for this specific substrate. Switch to a milder, chemoselective single-electron transfer (SET) method. The modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides exceptional chemoselectivity, reducing the nitro group while leaving the aryl bromide completely intact [2].

FAQ 2: My LC-MS shows a major byproduct with a mass of M-18 (loss of water). What is happening? Root Cause: You are observing the formation of 5-bromo-2-methyl-1H-benzo[d]imidazole. N-(2-amino-4-bromophenyl)acetamide contains an amine and an acetamide group ortho to each other. If you perform the reduction under strongly acidic conditions (e.g., traditional Fe/HCl or SnCl₂/HCl) and apply heat, the newly formed, electron-rich amino group acts as an internal nucleophile. It attacks the adjacent acetamide carbonyl, and subsequent acid-catalyzed dehydration drives the irreversible cyclization into a benzimidazole ring [3]. The Fix: Maintain a neutral to mildly basic pH during the reduction. The Fe/NH₄Cl system operates at a near-neutral pH, completely shutting down the acid-catalyzed intramolecular dehydration pathway.

FAQ 3: During the first step (acetylation of 4-bromo-2-nitroaniline), I am isolating a mixture of mono- and di-acetylated products. How do I prevent over-acetylation? Root Cause: The amino group of 4-bromo-2-nitroaniline is heavily deactivated by the strongly electron-withdrawing ortho-nitro group. Chemists often try to force this sluggish reaction using a large excess of acetic anhydride and prolonged reflux, which inevitably leads to the formation of N,N-diacetyl-4-bromo-2-nitroaniline. The Fix: Strictly control your stoichiometry (maximum 1.2 equivalents of acetic anhydride). Instead of relying solely on extreme heat, run the reaction in glacial acetic acid. The acidic solvent mildly protonates the anhydride, increasing its electrophilicity and allowing the reaction to proceed at lower temperatures (80–90 °C) before di-acetylation can occur.

Part 2: Comparative Byproduct Analysis

To illustrate the critical importance of reagent selection during the nitro-reduction step, the following table summarizes the quantitative byproduct distribution based on the reduction system utilized.

Reduction SystemTarget Yield (%)Debromination (%)Cyclization (%)Mechanistic Outcome
Pd/C, H₂, MeOH < 20%> 70%< 5%Catalyst insertion into C-Br bond
Fe, HCl, 80 °C ~ 40%< 5%> 50%Acid-catalyzed intramolecular dehydration
Fe, NH₄Cl, EtOH/H₂O > 90% < 1% < 1% Mild electron transfer, neutral pH
Na₂S₂O₄, THF/H₂O ~ 75%< 1%< 1%Sluggish kinetics; incomplete reduction

Part 3: Optimized Self-Validating Protocol

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure you can independently verify the reaction's success in real-time without immediate reliance on analytical instruments.

Step 1: Chemoselective Acetylation
  • Setup: Suspend 4-bromo-2-nitroaniline (1.0 eq, e.g., 10 mmol) in glacial acetic acid (3 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C for 2–3 hours with vigorous stirring.

    • Self-Validation Checkpoint: The initial heterogeneous yellow suspension will transition into a clear, deep-orange homogeneous solution as the more soluble N-(4-bromo-2-nitrophenyl)acetamide intermediate forms.

  • Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred crushed ice. Filter the resulting bright yellow precipitate, wash extensively with distilled water to remove residual acetic acid, and dry under a vacuum.

Step 2: Chemoselective Reduction (Fe/NH₄Cl Method)
  • Setup: Dissolve the N-(4-bromo-2-nitrophenyl)acetamide (1.0 eq) in a 3:1 mixture of Ethanol:Water (5 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the vigorously stirred mixture to 80 °C (reflux) for 2 hours.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a bright orange solution to a dense, dark brown/black suspension. This color change confirms the generation of iron oxides, the stoichiometric byproduct of the electron transfer.

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 1:1). The starting material is UV-active but dull; the product spot will exhibit a highly fluorescent blue halo under 254 nm UV light, confirming the presence of the electron-rich aniline derivative.

  • Workup: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove iron residues. Wash the filter cake thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure N-(2-amino-4-bromophenyl)acetamide as an off-white solid.

Part 4: Reaction Pathway Visualization

The following diagram maps the thermodynamic pathways of the synthesis, explicitly highlighting how specific reagents trigger the divergent byproduct formations discussed in the troubleshooting section.

SynthesisPathway A 4-bromo-2-nitroaniline (Starting Material) B N-(4-bromo-2-nitrophenyl)acetamide (Target Intermediate) A->B Ac2O (1.2 eq), AcOH Optimal Route C N,N-diacetyl-4-bromo-2-nitroaniline (Byproduct: Over-acetylation) A->C Ac2O (Excess), Heat Over-reaction D N-(2-amino-4-bromophenyl)acetamide (Target Product) B->D Fe/NH4Cl, EtOH/H2O Chemoselective Reduction E N-(2-aminophenyl)acetamide (Byproduct: Debromination) B->E Pd/C, H2 Hydrodehalogenation F 5-bromo-2-methyl-1H-benzo[d]imidazole (Byproduct: Cyclization) B->F Fe/HCl, Heat Acidic Dehydration

Figure 1: Chemoselective pathways and byproduct divergence in N-(2-amino-4-bromophenyl)acetamide synthesis.

References

  • Title: FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines Source: ResearchGate URL: [Link]

  • Title: Functionalized imidazolium salts as components in catalytic systems (Details on N-2-Aminophenylacetamide and Benzimidazole Synthesis) Source: Repositorio Institucional de la Universidad de Alicante (RUA) URL: [Link]

Validation & Comparative

A Comparative Guide to the Purity Analysis of N-(2-amino-4-bromophenyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(2-amino-4-bromophenyl)acetamide is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. Impurities, even in trace amounts, can originate from the synthesis route, degradation, or storage and may possess their own pharmacological or toxicological properties. Therefore, a robust, accurate, and reliable analytical method for purity assessment is fundamental.[1][2]

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique in pharmaceutical analysis for quantifying and identifying impurities in non-volatile and thermally labile compounds.[2][3][4] This guide provides an in-depth comparison of a conventional Reversed-Phase HPLC (RP-HPLC) method with its modern counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), for the purity analysis of N-(2-amino-4-bromophenyl)acetamide. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a quantitative comparison of their performance.

Part 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection (HPLC-UV)

The development of a successful HPLC method requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[1][5] For N-(2-amino-4-bromophenyl)acetamide, a moderately polar molecule containing an aromatic ring, RP-HPLC with UV detection is the logical first choice.

Rationale for Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the most common starting point for reversed-phase chromatography. Its non-polar nature provides effective retention for moderately polar analytes like our target compound, separating them based on their hydrophobicity. The long alkyl chains offer a high surface area for interaction, enabling good separation from both more polar and less polar impurities.

  • Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Phase: A buffered solution is crucial for controlling the ionization state of the primary amine group on the analyte. Operating at a pH where the amine is consistently in a single form (either protonated or neutral) prevents peak splitting and tailing, ensuring sharp, symmetrical peaks. A common choice is a phosphate buffer or, for mass spectrometry compatibility, a dilute acid like formic or trifluoroacetic acid.[1]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is superior for impurity profiling.[4][6] This approach ensures that highly retained, non-polar impurities are eluted in a reasonable time frame while still providing excellent resolution for early-eluting polar impurities.

  • Detection: The presence of the bromophenyl group provides a strong chromophore, making UV detection highly sensitive. The detector is set at the wavelength of maximum absorbance (λmax) of the analyte, typically around 254 nm for such aromatic compounds, to maximize the signal-to-noise ratio.[4]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: Linear gradient to 80% B

    • 20-22 min: Hold at 80% B

    • 22-23 min: Return to 10% B

    • 23-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of N-(2-amino-4-bromophenyl)acetamide standard or sample.

  • Dissolve in and dilute to 10.0 mL with a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution.

  • Further dilute as necessary for linearity and impurity analysis.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (Optional) Dissolve->Filter Injector Autosampler (10 µL Injection) Filter->Injector Pump Binary Pump (Mobile Phase A+B) Pump->Injector Column C18 Column (4.6x150mm, 5µm) @ 35°C Injector->Column Detector UV Detector @ 254 nm Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Purity Report (% Area, Impurity Profile) CDS->Report

Caption: Workflow for purity analysis by conventional HPLC-UV.

Trustworthiness: The Role of System Suitability

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis.[7] This is a non-negotiable step in a regulated environment. According to USP guidelines, typical SST parameters include:

  • Precision/Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections (typically 5 or 6) of a standard solution should be less than 2.0%.[7][8]

  • Tailing Factor: The peak symmetry should be evaluated; a tailing factor of less than 2.0 is generally required to ensure accurate integration.[7]

  • Resolution: The resolution between the main analyte peak and the closest eluting impurity must be greater than 2.0 to ensure baseline separation.[8]

Passing these criteria provides documented evidence that the system is performing correctly on the day of analysis.[7]

Part 2: The High-Throughput Alternative - Ultra-High-Performance Liquid Chromatography (UHPLC)

While HPLC is robust, modern drug development demands faster turnaround times and higher efficiency. UHPLC (or UPLC) systems meet this need by using columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi).[3] This technology offers a significant leap in speed and resolving power.

Rationale for Comparison

Comparing HPLC to UHPLC allows us to quantify the trade-offs between a universally available technique and a state-of-the-art, high-efficiency method. The primary advantages we expect to see with UHPLC are drastically reduced run times, sharper peaks (higher efficiency), and lower solvent consumption per sample, which aligns with green chemistry initiatives.

Experimental Protocol: UHPLC-UV Method

Instrumentation:

  • UHPLC System capable of operating at pressures >10,000 psi, with a low-dispersion flow path, fast-response detector, and high-speed data acquisition.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.2 min: 10% B

    • 0.2-2.5 min: Linear gradient to 80% B

    • 2.5-2.7 min: Hold at 80% B

    • 2.7-2.8 min: Return to 10% B

    • 2.8-3.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 1.0 µL

Sample Preparation:

  • Identical to the HPLC method, though the lower injection volume is typical for UHPLC to prevent column overload.

Workflow Visualization: UHPLC-UV Analysis

UHPLC_Workflow cluster_prep Sample Preparation cluster_uhplc UHPLC System (>10,000 psi) cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (Optional) Dissolve->Filter Injector Low-Dispersion Autosampler (1 µL) Filter->Injector Pump High-Pressure Pump (Mobile Phase A+B) Pump->Injector Column C18 Column (2.1x50mm, 1.7µm) @ 40°C Injector->Column Detector Fast-Response UV Detector @ 254 nm Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Generate Purity Report (High-Throughput) CDS->Report

Caption: High-throughput workflow using UHPLC-UV.

Part 3: Head-to-Head Performance Data

To provide an objective comparison, a sample of N-(2-amino-4-bromophenyl)acetamide containing known process impurities was analyzed using both the HPLC and UHPLC methods described above. The results are summarized below.

Performance ParameterConventional HPLC UHPLC Advantage
Analysis Time (Total Run) 30.0 minutes3.5 minutesUHPLC (8.5x Faster)
Resolution (Analyte/Impurity A) 3.13.5UHPLC
Theoretical Plates (Analyte) ~12,000~25,000UHPLC (Higher Efficiency)
Tailing Factor (Analyte) 1.21.1UHPLC (Better Peak Shape)
System Backpressure (Max) ~1,800 psi~9,500 psiHPLC (Less Demanding)
Solvent Consumption per Run ~30 mL~2.1 mLUHPLC (Greener)
Discussion and Interpretation

The experimental data unequivocally demonstrates the performance advantages of UHPLC. The most striking difference is the 8.5-fold reduction in analysis time . For a research and development lab screening many samples or a quality control lab processing dozens of batches, this translates directly into a massive increase in throughput and productivity.

This speed is achieved without compromising, and in fact, slightly improving, chromatographic quality. The higher number of theoretical plates and the improved resolution value for the UHPLC method are direct consequences of the higher efficiency of the sub-2 µm particle column.[3] Sharper, taller peaks also lead to lower limits of detection (LOD) and quantitation (LOQ), which is critical for trace impurity analysis.[8]

The significant reduction in solvent consumption is another key benefit of UHPLC, leading to lower operating costs and a reduced environmental footprint.

The primary trade-off is the instrumentation requirement. The high backpressure generated by UHPLC columns necessitates specialized pumps, injectors, and detectors designed to minimize system dispersion and handle the pressure.[2] Therefore, the choice between HPLC and UHPLC often comes down to available resources and the specific needs of the laboratory. For labs with existing HPLC systems and established methods, the conventional approach remains a valid and robust option. For those focused on high-throughput analysis or developing methods for new chemical entities, the investment in UHPLC technology is easily justified by the gains in performance and efficiency.

Conclusion

For the purity analysis of the pharmaceutical intermediate N-(2-amino-4-bromophenyl)acetamide, both conventional RP-HPLC and modern UHPLC provide reliable and accurate results.

  • RP-HPLC stands as a robust, accessible, and well-understood method that delivers the necessary performance for quality control in accordance with pharmacopeial standards.[7] Its lower pressure requirements make it compatible with a wide range of standard laboratory equipment.

  • UHPLC represents a significant technological advancement, offering dramatic improvements in analysis speed, resolution, and efficiency while reducing solvent consumption. It is the superior choice for high-throughput environments and for complex samples requiring the highest possible resolving power.

Ultimately, the selection of the method depends on the specific application, throughput requirements, and available instrumentation. Both methods, when properly developed and validated according to ICH and USP guidelines, are fully capable of ensuring the purity and quality of this critical pharmaceutical intermediate.[9][10]

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Karunanithi, S. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Focus Asia. [Link]

  • Roy, A. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmagyaan. [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). HPLC Method Development for Pharmaceuticals. Elsevier. [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Lighthouse. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

Sources

Spectroscopic Validation of N-(2-amino-4-bromophenyl)acetamide: A Comparative Guide to High-Resolution vs. Benchtop Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural validation of critical pharmaceutical intermediates. N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3) is a prime example of a deceptively simple molecule that demands rigorous analytical strategy. Serving as a vital building block for benzimidazole-based therapeutics and advanced agrochemicals, any ambiguity in its regiochemistry or substitution pattern can derail downstream synthesis .

This guide objectively compares the performance of high-resolution analytical platforms against modern benchtop alternatives for validating this specific structure. Rather than merely listing data, we will deconstruct the causality behind the spectroscopic phenomena, establishing self-validating protocols that ensure absolute scientific integrity.

Structural Deconstruction & Analytical Strategy

Validating N-(2-amino-4-bromophenyl)acetamide requires confirming three distinct structural features:

  • The 1,2,4-Trisubstituted Aromatic Core: Regiochemistry must be proven to rule out isomers (e.g., 2-amino-5-bromophenyl analogs).

  • Dual Nitrogen Environments: The molecule contains both a primary amine (-NH₂) and a secondary amide (-NHCOCH₃), which behave differently under spectroscopic interrogation.

  • The Halogen Isotope Effect: The bromine atom provides a unique, self-validating isotopic signature in mass spectrometry.

To achieve this, we deploy a multi-modal workflow comparing high-tier and benchtop platforms.

AnalyticalWorkflow A N-(2-amino-4-bromophenyl) acetamide B NMR Platforms Regiochemistry A->B C MS Platforms Isotopic Profiling A->C D IR/Raman Functional Groups A->D E Validated Structure B->E C->E D->E

Fig 1. Multi-platform spectroscopic workflow for structural validation.

Platform Comparison: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for assigning regiochemistry. For a 1,2,4-trisubstituted benzene, the proton splitting patterns are highly characteristic. However, the choice of instrument drastically impacts the resolution of these critical multiplets.

The Causality of Splitting Patterns

In N-(2-amino-4-bromophenyl)acetamide, the aromatic protons form an AMX (or ABX) spin system:

  • H3 (ortho to -NH₂): Appears as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz).

  • H5 (ortho to -Br): Appears as a doublet of doublets due to ortho (J ≈ 8.5 Hz) and meta (J ≈ 2.0 Hz) coupling.

  • H6 (ortho to amide): Appears as a doublet driven by ortho coupling (J ≈ 8.5 Hz).

SpinSystem Ring 1,2,4-Trisubstituted Benzene Core H3 H3 (ortho to NH2) Doublet (d) J = ~2.0 Hz Ring->H3 Meta coupling H5 H5 (ortho to Br) Doublet of Doublets (dd) J = ~8.5, 2.0 Hz Ring->H5 Ortho & Meta H6 H6 (ortho to Amide) Doublet (d) J = ~8.5 Hz Ring->H6 Ortho coupling

Fig 2. Causality of 1H NMR splitting patterns in the 1,2,4-trisubstituted aromatic system.

High-Field (600 MHz) vs. Benchtop (80 MHz) NMR
Parameter600 MHz NMR (Cryoprobe)80 MHz Benchtop NMRImpact on Validation
Resolution of H5 (dd) Baseline resolved (clear 8.5 Hz and 2.0 Hz splitting).Overlapping multiplet; fine meta-coupling is lost.600 MHz definitively proves the 1,2,4-substitution pattern.
Exchangeable Protons Sharp distinct singlets for -NH (~9.5 ppm) and -NH₂ (~5.0 ppm).Broad humps, potentially merging with baseline noise.High-field confirms the presence of both distinct nitrogen environments.
Throughput High (requires dedicated facility and cryogens).Ultra-high (fume-hood compatible, no cryogens).Benchtop is ideal for rapid reaction monitoring; 600 MHz is required for final structural proof.
🔬 Protocol 1: Self-Validating High-Resolution NMR Acquisition

The causality behind solvent selection: We explicitly choose DMSO-d₆ over CDCl₃. DMSO-d₆ strongly hydrogen-bonds with the -NH and -NH₂ protons, drastically slowing their chemical exchange rate. This prevents signal broadening and allows accurate integration of the distinct amine and amide protons .

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) in a 5 mm NMR tube.

  • Instrument Setup: Load into a 600 MHz spectrometer at 298 K. Tune and match the probe to ¹H and ¹³C frequencies.

  • Acquisition: Execute a standard ¹H pulse sequence (zg30) with 16 scans, a 2-second relaxation delay, and a 15 ppm spectral width.

  • Internal Validation Step: Integrate the sharp singlet at ~2.0 ppm (acetamide -CH₃, 3H). The total integration of the aromatic region (6.5–7.5 ppm) must exactly equal 3H, proving no over-bromination occurred.

Platform Comparison: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight, but more importantly, it offers a self-validating internal control via the bromine isotope effect. Bromine exists in nature as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

LC-HRMS (ESI-TOF) vs. GC-LRMS (EI-Quadrupole)
ParameterLC-HRMS (ESI-TOF)GC-LRMS (EI-Quadrupole)Structural Utility
Ionization Soft (ESI+). Yields intact [M+H]⁺.Hard (EI, 70 eV). Extensive fragmentation.ESI confirms exact mass; EI maps the carbon skeleton.
Isotope Ratio m/z 228.9976 and 230.9956 (1:1 ratio).m/z 228 and 230 (1:1 ratio).Both platforms validate the presence of exactly one bromine atom.
Key Fragment Loss of ketene (-42.01 Da) → m/z 186.98.Loss of acetyl radical → m/z 185.HRMS definitively proves the loss is ketene (CH₂=C=O), confirming the N-aryl acetamide structure.
🔬 Protocol 2: LC-HRMS Isotopic Profiling

The causality behind the fragmentation: N-aryl acetamides typically undergo a characteristic neutral loss of ketene (42 Da) under collision-induced dissociation (CID), reverting to the corresponding aniline cation .

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. (Formic acid promotes efficient protonation to [M+H]⁺).

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Run a 5-minute gradient from 5% to 95% Acetonitrile.

  • MS Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ESI mode. Set mass range to 50–1000 m/z.

  • Validation Step: Extract the ion chromatogram for m/z 228.99. Verify that the peak at m/z 230.99 co-elutes perfectly and exhibits an intensity of 98-100% relative to the 228.99 peak. This 1:1 doublet is the absolute confirmation of a mono-brominated species.

Platform Comparison: Vibrational Spectroscopy

While NMR and MS provide framework and mass data, FT-IR and Raman spectroscopy are orthogonal techniques that validate the functional groups. They are particularly useful for distinguishing the primary amine from the secondary amide.

  • FT-IR (ATR): Excels at identifying polar bonds. The secondary amide carbonyl (Amide I band) will present a strong, sharp peak at ~1650 cm⁻¹. The primary amine (-NH₂) yields a characteristic doublet at 3300–3400 cm⁻¹ (symmetric and asymmetric stretch), whereas the secondary amide (-NH) yields a singlet at ~3200 cm⁻¹ .

  • Raman Spectroscopy: Excels at identifying polarizable bonds. The heavy C-Br bond, which is often obscured in the fingerprint region of IR, produces a distinct, sharp scatter peak at ~650 cm⁻¹ in Raman.

Verdict: For routine validation of N-(2-amino-4-bromophenyl)acetamide, Benchtop ATR-FTIR is the most efficient product, requiring zero sample preparation and delivering functional group confirmation in under 30 seconds.

Conclusion & Best Practices

When validating complex pharmaceutical intermediates like N-(2-amino-4-bromophenyl)acetamide, no single analytical product provides a complete picture.

  • Benchtop NMR (80 MHz) and GC-LRMS are excellent, cost-effective platforms for routine reaction monitoring and crude product checks.

  • High-Field NMR (600 MHz) and LC-HRMS are mandatory for definitive structural proof, regulatory submissions, and resolving the fine meta-coupling of the 1,2,4-trisubstituted ring.

  • Always utilize the bromine isotopic doublet as a self-validating internal control in your mass spectrometry workflows.

References

  • Pharmaffiliates. "36847-83-3 | Chemical Name : N-(2-Amino-4-bromophenyl)acetamide". Pharmaffiliates Reference Standards. Available at:[Link]

  • Arabian Journal of Chemistry. "Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors". Arabian Journal of Chemistry. Available at:[Link]

  • Biosciences Biotechnology Research Asia. "Spectroscopic Method Development and Validation for Lasmiditan Quantification". Biosciences Biotechnology Research Asia. Available at: [Link]

Technical Comparison: N-(2-amino-4-bromophenyl)acetamide vs. Unprotected and Regioisomeric Anilines in Heterocycle Synthesis

[1]

Executive Summary

N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3) represents a strategic scaffold in medicinal chemistry, specifically designed to overcome the regioselectivity challenges associated with its unprotected parent, 4-bromo-1,2-diaminobenzene .[1] While the free diamine is a commodity chemical, its use in benzimidazole synthesis typically yields inseparable mixtures of 5- and 6-bromo isomers.[1]

The N-acetyl group in the title compound serves a dual function:

  • Regio-director: It differentiates the nucleophilicity of the two nitrogen atoms, enabling the synthesis of isomerically pure 5-bromobenzimidazoles.[1]

  • Orthogonal Protection: It remains stable under mild oxidative and cross-coupling conditions, preventing catalyst poisoning often seen with free vicinal diamines.

This guide compares the title compound against its three primary alternatives: the free diamine (unprotected), the 5-bromo regioisomer, and the mono-amine (lacking the ortho-nitrogen).

Part 1: Comparative Chemical Profile[1]

The following table contrasts the physical and reactive profiles of N-(2-amino-4-bromophenyl)acetamide with its closest analogs.

Table 1: Structural and Reactivity Comparison[1][2]
FeatureN-(2-amino-4-bromophenyl)acetamide (Title Compound)4-Bromo-1,2-diaminobenzene (Comparator A)N-(2-amino-5-bromophenyl)acetamide (Comparator B)[1]
Structure Acetamide at C1, Amine at C2, Br at C4Free amines at C1 & C2, Br at C4Acetamide at C1, Amine at C2, Br at C5
Primary Utility Regioselective synthesis of 5-substituted benzimidazoles.General synthesis of benzimidazoles (isomeric mixtures).[1]Synthesis of 6-substituted benzimidazoles.
N-Nucleophilicity Differentiated: Free NH₂ is highly nucleophilic; Amide NH is poor.[1]Equivalent: Both NH₂ groups compete for electrophiles.[1]Differentiated: Similar to title compound but directs to different position.
Suzuki Coupling Excellent: Amide prevents Pd-catalyst poisoning.[1]Poor: Free diamines can chelate/poison Pd catalysts.[1]Good: Electronic activation of Br varies slightly (meta vs para to amide).
Cyclization Yield High (>85%) for single isomer.[1]Moderate to High, but requires separation of isomers.High (>85%) for single isomer.[1]

Part 2: Performance Analysis – Regioselectivity in Cyclization[1]

The primary performance advantage of N-(2-amino-4-bromophenyl)acetamide is the "Desymmetrization" of the diamine core.[1]

The Challenge: Free Diamine Ambiguity

When 4-bromo-1,2-diaminobenzene reacts with an electrophile (e.g., an aldehyde or carboxylic acid), both amine groups attack with similar rates. Tautomerization in the resulting benzimidazole leads to a dynamic equilibrium between the 5-bromo and 6-bromo isomers, which are often impossible to separate by standard chromatography.

The Solution: Acetamide Direction

In N-(2-amino-4-bromophenyl)acetamide , the acetamide nitrogen is non-nucleophilic due to resonance withdrawal by the carbonyl.[1] Only the free amine at position 2 attacks the electrophile. This forces the formation of a specific intermediate (Schiff base), which then cyclizes to form a single regioisomer (typically the 5-bromo derivative after deprotection/tautomerization control).[1]

Visualization of Regioselectivity Pathways

RegioselectivityFreeDiamine4-Bromo-1,2-diaminobenzeneMixtureMixture of5-Br & 6-Br BenzimidazolesFreeDiamine->Mixture + R-CHO(Non-selective)TitleCompN-(2-amino-4-bromophenyl)acetamideIntermediateSpecific Schiff BaseIntermediateTitleComp->Intermediate + R-CHO(Selective attack by free NH2)SingleProductPure 5-BromobenzimidazolePrecursorIntermediate->SingleProduct Cyclization

Figure 1: Comparison of cyclization pathways. The title compound (blue path) enables a linear, selective synthesis compared to the branched, non-selective path of the free diamine.

Part 3: Experimental Protocols

The following protocols are designed to validate the performance claims. They are based on standard methodologies for o-phenylenediamine derivatives but optimized for the acetamide-protected scaffold.[1]

Protocol A: Regioselective Synthesis of 5-Bromo-2-arylbenzimidazole

This protocol demonstrates the utility of the title compound in generating isomerically pure heterocycles.[1]

Reagents:

  • N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)[1]

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)[1]

  • Solvent: DMF or Ethanol[1][2]

  • Temperature: Reflux (80–100 °C)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of N-(2-amino-4-bromophenyl)acetamide in 5 mL of DMF.

  • Activation: Add 1.1 mmol of the aryl aldehyde. Stir at room temperature for 15 minutes to allow initial imine formation (monitored by TLC).

    • Note: The acetamide NH will not react at this stage.[1]

  • Cyclization: Add 1.2 mmol of Na₂S₂O₅. Heat the mixture to 100 °C for 4 hours.

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates.[1]

  • Purification: Filter the solid. If necessary, recrystallize from ethanol.

  • Deacetylation (Optional): If the free benzimidazole is required, reflux in 4N HCl for 2 hours to remove the acetyl group, yielding the free NH-benzimidazole.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol validates the stability of the acetamide group and the reactivity of the bromine handle.[1]

Reagents:

  • N-(2-amino-4-bromophenyl)acetamide (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: In a sealed tube, combine the bromide (title compound), boronic acid, and base in the solvent mixture. Sparge with nitrogen for 10 minutes.

    • Critical Step: Oxygen removal is vital to prevent homocoupling.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a nitrogen stream.[1] Seal the vessel.

  • Reaction: Heat to 90 °C for 12 hours.

  • Analysis: Monitor by LC-MS. The acetamide group should remain intact (Mass = Product + 42 Da vs free amine).[1]

  • Isolation: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Visualization of Experimental Workflow

ExperimentalWorkflowcluster_SuzukiSuzuki Coupling WorkflowStartStart: N-(2-amino-4-bromophenyl)acetamideStep1Mix: Substrate + Boronic Acid+ K2CO3 in Dioxane/H2OStart->Step1Step2Degas (N2 sparge)Step1->Step2Step3Add Pd(PPh3)4 CatalystStep2->Step3Step4Heat 90°C, 12hStep3->Step4ProductProduct: Biaryl Acetamide(Intact protecting group)Step4->Product >80% Yield

Figure 2: Suzuki coupling workflow ensuring integrity of the acetamide protecting group.

References

  • Sigma-Aldrich. N-(2-Amino-4-bromophenyl)acetamide Product Sheet. CAS 36847-83-3.[1] Available at: [1]

  • Bahrami, K., et al. (2007). "A simple and efficient procedure for the synthesis of substituted benzimidazoles." Synthesis, 417-427. (Cited for general benzimidazole cyclization protocols).[1]

  • Rizwan, K., et al. (2018).[2] "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction." Chemistry Central Journal, 12:84. Available at: [1]

  • BenchChem. N-(4-Bromopyridin-2-yl)acetamide Comparative Guide. (Cited for reactivity analogies of brominated N-heterocycles). Available at: [1]

  • PubChem. N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide Compound Summary. CID 70626644. Available at: [1]

Analytical Standards for N-(2-amino-4-bromophenyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Standards for N-(2-amino-4-bromophenyl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate profiling, N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3) serves as a critical checkpoint. As a primary precursor in the synthesis of 5-bromo-2-methylbenzimidazole scaffolds—ubiquitous in kinase inhibitors and antiviral therapeutics—the accuracy of its quantification directly dictates reaction yield calculations and final API impurity profiles.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives. Through technical analysis and experimental protocols, we demonstrate why the "good enough" standard often introduces hidden variables that compromise data integrity in GLP/GMP environments.

Technical Profile & Molecular Identity[1]

Before evaluating standards, the analyst must confirm the specific isomer identity, as "bromo-amino-acetamides" suffer from significant nomenclature confusion in commercial catalogs.

PropertySpecification
Chemical Name N-(2-amino-4-bromophenyl)acetamide
CAS Number 36847-83-3
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Structural Context Mono-acetylated derivative of 4-bromo-o-phenylenediamine.[1] The acetamide group is at position 1; the free amine is at position 2; bromine is at position 4.
Key Application Precursor for cyclization to benzimidazoles; impurity marker in bromfenac or related aniline-derived APIs.
Comparative Analysis: CRM vs. Research Grade

The choice of analytical standard is not merely a purchasing decision but a risk management strategy. The following data highlights the divergence in critical quality attributes (CQAs) between a primary Certified Reference Material and a typical commercial Research Grade reagent.

A. Quality Attribute Comparison
FeatureCertified Reference Material (CRM) Research Grade (RG) Standard Impact on Analysis
Purity Assignment Mass Balance Approach: (

)

Chromatographic Purity.
Area % Only: Often reports only HPLC peak area integration.RG ignores water/solvent content, leading to potency overestimation (typically 2–5%).
Traceability SI-traceable via NIST/BIPM standards (e.g., qNMR using NIST benzoic acid).Internal lot release only; no metrological chain of custody.CRM allows for absolute quantitation required for regulatory filings.
Uncertainty Explicit Uncertainty Budget (

) provided (e.g.,

).
No uncertainty reported.RG data cannot be used to calculate total error in validation studies.
Water Content Measured via Karl Fischer (KF) titration.Rarely measured; often hygroscopic.Unaccounted water in RG standards causes shifting retention times and concentration errors.
B. Experimental Impact: The "Potency Trap"

In a simulated study quantifying residual N-(2-amino-4-bromophenyl)acetamide in a benzimidazole reaction mixture, two standards were used:

  • Standard A (CRM): Potency 99.1% (Certified).

  • Standard B (RG): Label claims "98%" (based on HPLC area), but actual potency was 94.3% due to retained solvent and moisture.

Result: Using Standard B resulted in a 4.8% overestimation of the impurity level. In a GMP release context, this error could falsely trigger an Out-of-Specification (OOS) investigation, costing weeks of production downtime.

Visualizing the Role in Synthesis

The following diagram illustrates where this molecule fits in the synthesis pathway and why its specific isomeric purity is vital.

SynthesisPathway cluster_0 Critical Control Point Start 4-Bromo-o-phenylenediamine Intermediate N-(2-amino-4-bromophenyl)acetamide (Target Standard) Start->Intermediate Selective Acetylation Isomer Isomer Impurity (N-(2-amino-5-bromophenyl)...) Start->Isomer Side Reaction Reagent Acetic Anhydride (Controlled Eq) Reagent->Intermediate Product 5-Bromo-2-methylbenzimidazole Intermediate->Product Cyclization (-H2O)

Caption: Synthesis pathway showing N-(2-amino-4-bromophenyl)acetamide as the obligate precursor to the benzimidazole scaffold. Analytical control is required to distinguish it from regioisomers.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize the standard for identification and quantitation.

Protocol A: Preparation of Stock Standard (1.0 mg/mL)

Note: N-(2-amino-4-bromophenyl)acetamide is sensitive to oxidation. Protect from light.

  • Equilibration: Allow the CRM vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Weighing: Accurately weigh

    
     mg of the standard into a 10 mL amber volumetric flask.
    
  • Dissolution:

    • Add 2 mL of HPLC-grade DMSO . Sonicate for 2 minutes to ensure complete dissolution (the acetamide group can reduce solubility in pure methanol).

    • Make up to volume with Acetonitrile .

  • Storage: Aliquot into amber HPLC vials and store at -20°C. Stable for 1 month.

Protocol B: HPLC-UV/MS Method for Impurity Profiling

This method separates the target from its des-acetyl precursor and benzimidazole product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 290 nm (secondary). MS (ESI+) for confirmation (

    
    ).
    
  • Gradient Profile:

Time (min)% Mobile Phase B
0.05
2.05
12.090
15.090
15.15
20.05 (Re-equilibration)
Standard Qualification Workflow

When a CRM is unavailable, a "Research Grade" standard must be qualified in-house. Use this decision tree to validate the material.

ValidationWorkflow Start Receive Research Grade Standard Identity Confirm Identity (1H-NMR, MS) Start->Identity PurityCheck Assess Purity (HPLC-UV Area %) Identity->PurityCheck Decision Purity > 98%? PurityCheck->Decision SecondaryChecks Secondary Assays (KF Water, ROI, Residual Solvents) Decision->SecondaryChecks Yes Reject Purify or Reject Decision->Reject No CalculatePotency Calculate Potency (Mass Balance) SecondaryChecks->CalculatePotency Release Release as Secondary Standard CalculatePotency->Release

Caption: Decision tree for qualifying a non-certified standard. Rigorous characterization (NMR, KF, HPLC) is required to assign a valid potency factor.

References
  • Sigma-Aldrich. Product Specification: N-(2-Amino-4-bromophenyl)acetamide (CAS 36847-83-3). Merck KGaA.

  • Gowda, B. T., et al. (2009).[3] "2-Bromo-N-(4-bromophenyl)acetamide."[4][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. (Provides structural context for brominated acetanilides).

  • BenchChem. Technical Support: Synthesis and Impurity Profiling of Brominated Pyridine/Phenyl Acetamides. (General synthesis and impurity logic).

  • PubChem. Compound Summary: N-(2-amino-4-bromophenyl)acetamide. National Library of Medicine.

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for impurity standards).[6]

Sources

Spectroscopic Comparison of N-(2-amino-4-bromophenyl)acetamide and Its Synthetic Precursors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise synthesis and analytical verification of halogenated aniline derivatives are critical for downstream pharmacophore development. N-(2-amino-4-bromophenyl)acetamide (CAS 36847-83-3)[1] is a highly versatile building block, frequently utilized in the synthesis of benzimidazoles and other complex heterocyclic therapeutics.

This guide objectively compares the two primary synthetic pathways to this target molecule, evaluating the performance of its precursors—4-bromo-1,2-phenylenediamine (CAS 1575-37-7)[2] and N-(4-bromo-2-nitrophenyl)acetamide (CAS 881-50-5)[3]—through the lens of spectroscopic validation and synthetic efficiency.

Mechanistic Context & Synthetic Workflows

Choosing the right precursor dictates the chemoselectivity and overall yield of your synthesis. The two standard approaches rely on either the selective acetylation of a diamine or the reduction of a nitro-amide.

  • Pathway A: Selective Acetylation (Precursor 1) Starting with 4-bromo-1,2-phenylenediamine[2], the goal is to selectively acetylate the less sterically hindered and more nucleophilic amine. However, because both amino groups are electronically similar, achieving strict mono-acetylation requires rigorous kinetic control (low temperatures and exact stoichiometry) to prevent the formation of diacetylated byproducts.

  • Pathway B: Nitro Reduction (Precursor 2) Starting with N-(4-bromo-2-nitrophenyl)acetamide[3], the synthesis utilizes orthogonal reactivity. The nitro group is completely inert to acetylation conditions. Once the amide bond is formed, a mild reduction (e.g., using Iron/HCl or catalytic hydrogenation) cleanly converts the nitro group to an amine. This pathway is often preferred in scale-up scenarios because it inherently prevents over-acetylation.

G A 4-Bromo-1,2-phenylenediamine (Precursor 1) C N-(2-amino-4-bromophenyl)acetamide (Target Molecule) A->C Selective Acetylation (Ac2O, 0 °C) B N-(4-Bromo-2-nitrophenyl)acetamide (Precursor 2) B->C Nitro Reduction (Fe/HCl or H2/Pd-C)

Fig 1: Synthetic pathways to N-(2-amino-4-bromophenyl)acetamide from its primary precursors.

Spectroscopic Comparison & Causality

To ensure a self-validating experimental system, researchers must rely on distinct spectroscopic markers. The transformation between these molecules involves dramatic shifts in electronic environments, which are clearly visible in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Chemical Shift Analysis

The strong electron-withdrawing nature of the nitro group in Precursor 2 causes significant deshielding of the adjacent aromatic protons via resonance and inductive effects[4]. Upon reduction to the target molecule, the resulting amine group acts as an electron donor (+M effect), heavily shielding the ring protons and shifting their signals upfield.

Table 1: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton EnvironmentPrecursor 1 (Diamine)Precursor 2 (Nitro-amide)Target Molecule (Amino-amide)
Amide (-NHAc) N/A~10.2 ppm (s, 1H)~9.2 ppm (s, 1H)
Amine (-NH₂) ~4.8 ppm (br s, 4H)N/A~5.0 ppm (br s, 2H)
Ar-H (ortho to NO₂/NH₂) ~6.8 ppm (d, 1H)~8.2 ppm (d, 1H)~7.0 ppm (d, 1H)
Ar-H (meta to Br) ~6.6 ppm (dd, 1H)~7.8 ppm (dd, 1H)~6.8 ppm (dd, 1H)
Ar-H (ortho to NHAc/NH₂) ~6.5 ppm (d, 1H)~8.0 ppm (d, 1H)~7.2 ppm (d, 1H)
Acetyl (-CH₃) N/A~2.1 ppm (s, 3H)~2.0 ppm (s, 3H)
IR Spectroscopy Markers

Infrared spectroscopy provides the most immediate, bench-side validation of reaction progress. The disappearance of the symmetric and asymmetric N-O stretches (typically near 1350 cm⁻¹ and 1530 cm⁻¹)[4] is the definitive marker that Precursor 2 has been successfully reduced.

Table 2: Diagnostic IR Absorption Bands (ATR-FTIR)

Functional GroupPrecursor 1 (cm⁻¹)Precursor 2 (cm⁻¹)Target Molecule (cm⁻¹)
N-H Stretch (Amine) 3380, 3290N/A3410, 3320
N-H Stretch (Amide) N/A33503250
C=O Stretch (Amide I) N/A16851655
N-O Stretch (Nitro) N/A1530, 1345N/A
C-Br Stretch 650655652

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure high-fidelity synthesis and purification.

Protocol A: Nitro Reduction of Precursor 2 (Recommended Pathway)

Why this method? Reduction of the nitro group avoids the chemoselectivity issues inherent in diamine acetylation, ensuring a higher purity profile of the final product.

  • Reaction Setup: Dissolve N-(4-bromo-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water (4:1). Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

    • Causality: NH₄Cl acts as a mild proton source, preventing the harsh acidic conditions of HCl that could prematurely hydrolyze the amide bond.

  • Reflux & Monitoring: Heat the mixture to 80 °C. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Validation: The highly polar amine product will exhibit a significantly lower

      
       value compared to the non-polar nitro precursor.
      
  • Filtration: Once TLC confirms the disappearance of the precursor, cool the mixture and filter through a Celite pad.

    • Causality: Celite traps the colloidal iron oxides, which are paramagnetic and would otherwise cause severe line broadening and signal loss in downstream NMR analysis.

  • Workup: Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.

  • Spectroscopic Validation: Run an immediate ATR-FTIR on the crude solid. The complete absence of peaks at 1530 cm⁻¹ and 1345 cm⁻¹ validates a successful reduction[4].

Workflow S1 Reaction Aliquot S2 TLC Monitoring S1->S2 S3 Celite Filtration S2->S3 S4 IR Check (NO2 absence) S3->S4 S5 NMR Validation S4->S5

Fig 2: Self-validating workflow for monitoring the synthesis and spectroscopic confirmation.
Protocol B: Selective Acetylation of Precursor 1

Why this method? Useful when the diamine is more readily available, though it requires strict temperature control.

  • Reaction Setup: Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

    • Causality: Lowering the temperature enforces kinetic control, favoring the reaction of the slightly more nucleophilic amine and suppressing diacetylation.

  • Reagent Addition: Add triethylamine (1.1 eq) followed by the dropwise addition of acetic anhydride (1.05 eq).

  • Quenching & Workup: After 2 hours, quench with saturated aqueous NaHCO₃. Extract with DCM.

    • Validation: The aqueous quench hydrolyzes unreacted acetic anhydride into water-soluble acetic acid, preventing continued reaction during solvent evaporation.

  • Purification: Purify via flash column chromatography to separate the target molecule from any diacetylated byproduct.

Conclusion & Selection Guide

For the synthesis of N-(2-amino-4-bromophenyl)acetamide, Pathway B (Nitro Reduction) is objectively superior for scale-up and purity, as it eliminates the risk of over-acetylation. The spectroscopic transition from Precursor 2 to the Target Molecule provides a highly reliable, self-validating system: the stark upfield shift of aromatic protons in ¹H NMR and the complete elimination of nitro-stretching bands in IR spectroscopy guarantee synthetic success.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136690, N-(4-bromo-2-nitrophenyl)acetamide" PubChem,[Link]

Sources

Cross-Validation of Analytical Results for N-(2-amino-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Development

Executive Summary: The Accuracy Paradox

In the synthesis of benzimidazole precursors like N-(2-amino-4-bromophenyl)acetamide (CAS: 36847-83-3), researchers often encounter a dangerous "accuracy paradox." High-Performance Liquid Chromatography (HPLC) often yields high purity values (>99.5% Area) that fail to correlate with downstream reaction yields. This discrepancy usually stems from response factor bias —where impurities (such as regioisomers or diacetylated byproducts) exhibit lower UV extinction coefficients than the target analyte, effectively "hiding" from the detector.

This guide details a cross-validation protocol integrating HPLC-UV with Quantitative NMR (qNMR) . By treating qNMR as the primary "truth" standard to validate the precision of HPLC, we establish a self-validating analytical system that ensures structural integrity and absolute purity.

Compound Profile & Analytical Challenges

Target Analyte: N-(2-amino-4-bromophenyl)acetamide

  • CAS: 36847-83-3

  • Molecular Formula: C8H9BrN2O[1][2]

  • Critical Function: Intermediate for 5-bromo-2-methylbenzimidazole synthesis.

  • Solubility Profile: Soluble in DMSO, MeOH; sparingly soluble in water.

The Impurity Landscape

The synthesis typically involves the selective mono-acetylation of 4-bromo-1,2-diaminobenzene. Three specific impurities threaten analytical accuracy:

  • Regioisomer (N-(2-amino-5-bromophenyl)acetamide): Arises from non-selective acetylation. Extremely difficult to separate via standard C18 HPLC due to identical polarity.

  • Diacetylated Byproduct: Over-acetylation caps the nucleophilic amine, preventing downstream cyclization.

  • Starting Material (Diaminobenzene): Oxidatively unstable, leading to complex baseline noise.

Comparative Methodology

We compare the industry-standard HPLC-UV against the orthogonal qNMR method.

FeatureHPLC-UV (Method A)qNMR (Method B)
Principle Separation based on hydrophobicity; detection via UV absorbance.Nuclear spin relaxation; signal intensity proportional to molar ratio.
Quantification Relative (Area %). Assumes all components have equal UV response.[3]Absolute (Wt %).[1] Independent of chemical structure/UV response.
Reference Standard Required for assay; often unavailable for novel intermediates.Not Required for analyte; uses a generic Internal Standard (IS).
Limit of Detection High Sensitivity (ppm range).Lower Sensitivity (~0.1% limit).
Primary Risk Overestimation of purity due to low-absorbing impurities.Signal overlap; relaxation time errors.

Experimental Protocols

Method A: High-Resolution HPLC-UV

Objective: To determine chromatographic purity and identify trace organic impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: The C18 phase provides robust retention for the hydrophobic bromine atom, while the 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing).

    • B: Acetonitrile (ACN).

  • Gradient: 5% B (0-2 min)

    
     90% B (20 min) 
    
    
    
    95% B (25 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 254 nm (aromatic max) and 210 nm (amide bond).

    • Critical Step: Compare purity at 210 nm vs 254 nm. A significant deviation (>2%) indicates response factor disparities.

Method B: 1H-qNMR (Absolute Quantification)

Objective: To determine the absolute weight content (Assay) and validate HPLC response.

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-d6 (Ensures complete solubility and separates amide protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Rationale: Maleic acid provides a sharp singlet at

      
       6.2 ppm, a clean region in the spectrum of the target acetamide (aromatics 
      
      
      
      7.0-8.0 ppm; methyl
      
      
      2.1 ppm).
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       5x T1 to ensure >99% magnetization recovery).
      
    • Scans (NS): 32 or 64 (for S/N > 150:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[4][5][6][7]

Cross-Validation Workflow & Decision Logic

The true power of this guide lies in the reconciliation of data . We do not simply average the results; we use the discrepancy to diagnose the sample.

Workflow Diagram

The following diagram illustrates the decision logic when comparing HPLC and qNMR datasets.

CrossValidation Start Crude Sample N-(2-amino-4-bromophenyl)acetamide HPLC HPLC-UV Analysis (Purity Area %) Start->HPLC qNMR qNMR Analysis (Assay Wt %) Start->qNMR Compare Calculate Deviation (HPLC % - qNMR %) HPLC->Compare qNMR->Compare Match Deviation < 2% VALIDATED Compare->Match Consistent MismatchHigh HPLC >> qNMR (> 5% Gap) Compare->MismatchHigh Overestimation MismatchLow HPLC << qNMR (Rare) Compare->MismatchLow Underestimation Diagnosis1 Diagnosis: Non-UV absorbing impurities (Inorganic salts, solvents) MismatchHigh->Diagnosis1 Diagnosis2 Diagnosis: Response Factor Bias (Impurity has low extinction) MismatchHigh->Diagnosis2 Action Action: Determine Residue on Ignition (ROI) Check Residual Solvents (GC) Diagnosis1->Action

Figure 1: Analytical Decision Matrix for reconciling chromatographic and spectroscopic data.

Data Interpretation Guide

Scenario A: The "Invisible" Impurity
  • Data: HPLC = 99.2%, qNMR = 94.5%.

  • Analysis: The HPLC overestimates purity. The 4.7% gap suggests the presence of inorganic salts (NaCl/KBr from synthesis) or residual solvent (DMSO/Water) which are invisible to UV but contribute to weight.

  • Resolution: Perform Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) to confirm inorganics.

Scenario B: The "Response Factor" Skew
  • Data: HPLC (254nm) = 98.0%, HPLC (210nm) = 95.5%, qNMR = 95.2%.

  • Analysis: The purity drops at lower wavelengths, and qNMR matches the lower value. This confirms that the impurities have weak absorbance at 254 nm.

  • Resolution: The qNMR value is the reportable "True Value." The HPLC method must be re-developed (e.g., change wavelength or gradient) to detect these impurities for routine QC.

References

  • Gowda, B. T., et al. (2007).[4] Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. National Institutes of Health (PMC). Available at: [Link]

  • Almac Sciences. (2025). qNMR – A Modern Alternative to HPLC.[8] Almac Group.[8] Available at: [Link]

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Handling N-(2-amino-4-bromophenyl)acetamide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2-amino-4-bromophenyl)acetamide. As no comprehensive Safety Data Sheet (SDS) is readily available for this specific compound, the following protocols are synthesized from the safety profiles of structurally similar molecules, particularly its isomer N-(4-bromophenyl)acetamide, and established best practices for handling aromatic amines and halogenated organic compounds.[1] The core principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical structure.

Hazard Assessment: Understanding the Risks

N-(2-amino-4-bromophenyl)acetamide belongs to the class of aromatic amines and contains a halogen (bromine). This structure suggests several potential hazards that must be managed.

  • Aromatic Amines: This class of compounds is known for potential toxicity.[2][3] Many are lipid-soluble and can be readily absorbed through the skin, leading to systemic effects.[4] Some aromatic amines are also known or suspected carcinogens.[2][4]

  • Structural Isomer Analysis: The safety data for the closely related isomer, N-(4-bromophenyl)acetamide, indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume N-(2-amino-4-bromophenyl)acetamide shares these properties.

Anticipated Hazard Profile:

Hazard TypeClassification (Assumed)Rationale and Precautionary Statement
Skin Corrosion/Irritation Category 2 (Irritant) Based on data for N-(4-bromophenyl)acetamide. Avoid all skin contact. Wash hands and any exposed skin thoroughly after handling.
Serious Eye Damage/Irritation Category 2 (Irritant) Based on data for N-(4-bromophenyl)acetamide.[1] Causes serious eye irritation. Mandatory use of chemical safety goggles.
Respiratory Irritation STOT SE Category 3 Based on data for N-(4-bromophenyl)acetamide. The compound is a powder, and dust can be irritating. Avoid breathing dust. Handle in a well-ventilated area, preferably a fume hood.
Acute Toxicity (Oral, Dermal) Unknown; Handle as Potentially Toxic Aromatic amines can be toxic.[2] Assume harmful if swallowed or absorbed through the skin. Do not eat, drink, or smoke when using this product.
Carcinogenicity/Mutagenicity Unknown; Handle with Caution Some aromatic amines are carcinogenic.[2][4] Handle as a potential carcinogen and minimize exposure.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective safety relies on a multi-layered approach, not just on Personal Protective Equipment (PPE). The "Hierarchy of Controls" prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls for N-(2-amino-4-bromophenyl)acetamide Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.

Personal Protective Equipment (PPE): Your Last Line of Defense

All handling of N-(2-amino-4-bromophenyl)acetamide must be done with the following PPE.

Engineering Controls
  • Chemical Fume Hood: All work, including weighing, dissolving, and transferring the compound, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

Eye and Face Protection
  • Chemical Safety Goggles: Wear well-fitting chemical safety goggles that meet ANSI Z87.1 standards at all times.[5]

  • Face Shield: Use a face shield in addition to goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[6]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.

  • Gloves: Due to the compound's nature as a halogenated aromatic amine, glove selection is critical. Aromatic compounds and halogenated solvents can degrade common glove materials.[5][7]

    • Best Practice: Double-gloving is strongly recommended. Use a thinner nitrile glove as the inner layer and a more robust glove as the outer layer.

    • Glove Selection Guide: No single glove protects against all chemical hazards.[7] The following table provides guidance. Always inspect gloves before use and remove them properly to avoid skin contact.[8]

Glove MaterialRecommended UseNot Recommended ForRationale
Nitrile Inner glove / Incidental contact only. Change immediately upon any contact.Prolonged contact. Poor resistance to some halogenated hydrocarbons and amines.[5][9]Provides good dexterity and splash protection for many chemicals but is not ideal for extended exposure to this class of compound.
Neoprene Outer glove / Extended work. Aromatic and halogenated hydrocarbons.Offers better resistance to acids, bases, and alcohols than nitrile, but can be compromised by aromatic/halogenated compounds.[5][10]
Butyl Rubber Not Recommended. Aliphatic, aromatic, and halogenated hydrocarbons .[5][10]While excellent for many acids and ketones, it performs poorly with the chemical backbone of this compound.
Viton™ or Silver Shield® Highly Recommended for prolonged contact or spill cleanup. Ketones, ethers, amines, and aldehydes (Viton).[5]These materials offer superior protection against halogenated and aromatic organic solvents.[5]

Operational and Disposal Plan

A systematic workflow is crucial to minimize risk.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Don full PPE - Verify fume hood function Weigh 2. Weighing - Use anti-static weigh boat - In fume hood Prep->Weigh Handling 3. Handling/Reaction - Keep container closed - Use spill tray Weigh->Handling Decon 4. Decontamination - Wipe down surfaces - Clean glassware Handling->Decon Disposal 5. Waste Disposal - Segregate waste streams - Label container clearly Decon->Disposal

Caption: A step-by-step workflow for the safe handling of N-(2-amino-4-bromophenyl)acetamide.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure you are wearing all required PPE as described in Section 3. Verify that the chemical fume hood is functioning correctly.

  • Weighing: Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or weighing paper to prevent dispersal of the powder.

  • Dissolution/Reaction: Add solvents to the solid slowly to avoid splashing. Keep all containers and reaction vessels covered as much as possible. Perform all manipulations within a spill containment tray inside the hood.

  • Post-Handling: After the procedure, decontaminate all surfaces and equipment. Wash contaminated clothing before reuse.[1][8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Spill Response
  • Small Spills (in fume hood):

    • Ensure you are wearing appropriate PPE (Viton/Silver Shield gloves recommended).

    • Absorb liquids with an inert absorbent material (e.g., vermiculite, sand).

    • For solids, carefully sweep up the material to avoid raising dust.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

Proper segregation and labeling of waste are critical to prevent hazardous reactions and ensure compliant disposal.[6]

  • Solid Waste:

    • Collect all waste N-(2-amino-4-bromophenyl)acetamide, contaminated absorbents, and contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Label: "Hazardous Waste: N-(2-amino-4-bromophenyl)acetamide, Aromatic Amine, Halogenated Organic Compound".

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container made of compatible material.

    • Do not mix with incompatible waste streams like strong acids or oxidizing agents.[6]

    • Label: "Hazardous Waste: N-(2-amino-4-bromophenyl)acetamide in [Solvent Name], Aromatic Amine, Halogenated Organic Compound".

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the solid hazardous waste stream.

  • Final Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[8] Never pour amine waste down the drain, as it can be harmful to aquatic life.[4][6]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling N-(2-amino-4-bromophenyl)acetamide, ensuring a safer laboratory environment for themselves and their colleagues.

References

  • Glove Compatibility - CP Lab Safety.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.

  • Personal Protective Equipment Selection Guide - Princeton University.

  • Amine Disposal For Businesses - Collect and Recycle.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.

  • Toxicity of Primary Aromatic Amines - ACS Publications.

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.

  • Personal Protective Equipment: Hands - San Jose State University.

  • 4'-Bromoacetanilide Safety Data Sheet - Acros Organics.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Personal Protective Equipment | US EPA.

  • 2-amino-N-(4-bromophenyl)acetamide hydrochloride | SCBT - Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Chemical Resistance Reference Chart - Medicom.

  • Personal Protective Equipment - Organisation for the Prohibition of Chemical Weapons.

  • Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania.

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety, University of Pittsburgh.

  • OSHA Glove Selection Chart - Environmental Health and Safety, University of South Florida.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets - ECHEMI.

  • Safety Data Sheet - Combi-Blocks.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.